Sodium P-toluenesulfonamide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-methylphenyl)sulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLHPYXKUOESEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
pKa values of p-toluenesulfonamide sodium salt
An In-Depth Technical Guide to the pKa of p-Toluenesulfonamide and its Sodium Salt
Abstract
This technical guide provides a comprehensive examination of the acid dissociation constant (pKa) of p-toluenesulfonamide (PTSA), a critical parameter influencing its physicochemical properties and applications. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of PTSA's acidity, presents detailed experimental protocols for its determination, and discusses the profound implications of its pKa value in pharmaceutical and chemical contexts. By synthesizing fundamental principles with field-proven methodologies, this guide serves as an authoritative resource for understanding and utilizing the acid-base characteristics of this versatile compound.
Introduction to p-Toluenesulfonamide (PTSA)
p-Toluenesulfonamide, also known as 4-methylbenzenesulfonamide, is a white crystalline organic solid with the chemical formula C₇H₉NO₂S.[1] It is characterized by a sulfonamide functional group attached to a toluene backbone. While only slightly soluble in water, it dissolves readily in organic solvents like ethanol and acetone.[1] PTSA is a stable compound under normal conditions, making it a reliable reagent and intermediate in various industrial processes.[2][3][4]
The compound serves as a vital intermediate in the synthesis of a wide array of products, including dyes, resins, and plasticizers.[2][5] In the pharmaceutical industry, the PTSA scaffold is a cornerstone for the development of sulfonamide (sulfa) drugs, which have been instrumental in treating bacterial infections.[2][6] Its utility also extends to polymer science, where it acts as a plasticizer and curing agent, enhancing the mechanical properties of materials like thermosetting resins.[7][8]
The concept of pKa, the negative logarithm of the acid dissociation constant (Ka), is fundamental to understanding the behavior of PTSA. This value quantifies the acidity of the proton on the sulfonamide nitrogen. The pKa dictates the degree of ionization of the molecule at a given pH, which in turn governs critical properties such as aqueous solubility, lipophilicity, membrane permeability, and chemical reactivity.[9][10] For drug development professionals, an accurate understanding of pKa is indispensable for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of sulfonamide-based active pharmaceutical ingredients (APIs).
Theoretical Framework of p-Toluenesulfonamide Acidity
The acidity of p-toluenesulfonamide stems from the hydrogen atom attached to the sulfonamide nitrogen. The strongly electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) significantly increases the polarity of the N-H bond, making the proton susceptible to dissociation.[11] This effect renders the sulfonamide group weakly acidic, with a pKa value reported to be approximately 10.2.[1][3][7][12]
The dissociation equilibrium can be represented as follows:
p-CH₃C₆H₄SO₂NH₂ ⇌ p-CH₃C₆H₄SO₂NH⁻ + H⁺
The resulting anion, the p-toluenesulfonamide conjugate base, is stabilized by resonance, with the negative charge delocalized over the sulfonyl oxygen atoms and the nitrogen atom. This charge delocalization is a key factor contributing to the acidity of the parent compound.
The sodium salt of p-toluenesulfonamide is the stable, isolated form of this conjugate base. When dissolved in an aqueous solution, it exists as the p-toluenesulfonamide anion and a sodium cation (Na⁺). The pKa value, therefore, defines the pH at which the acidic, neutral form (p-toluenesulfonamide) and the basic, anionic form (the sodium salt) are present in equal concentrations.
Caption: Acid-base equilibrium of p-toluenesulfonamide.
Experimental Determination of pKa Values
The accurate determination of a compound's pKa is a cornerstone of its physicochemical characterization. Several robust analytical techniques are employed for this purpose, each with distinct principles and applications.
Method 1: Potentiometric Titration (The Gold Standard)
Potentiometric titration is a highly precise and widely accepted method for pKa determination.[13][14][15] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the empirical determination of the acid-base equilibrium point.
Causality Behind Experimental Choices:
-
Why it's the "Gold Standard": This method provides a direct measurement of proton activity (pH) versus the amount of added base, yielding a titration curve from which the pKa can be determined without reliance on secondary properties like light absorbance. Its accuracy and the availability of automated instruments make it a primary choice.[14][16]
-
Self-Validation: The method is self-validating as the shape of the sigmoidal titration curve and the clarity of its inflection point provide immediate feedback on the quality of the measurement. Multiple titrations are performed to ensure reproducibility.[17][18]
-
Carbonate-Free Solutions: Titrations are performed with carbonate-free sodium hydroxide and under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂. Dissolved CO₂ forms carbonic acid, which would otherwise interfere with the titration of the target analyte and introduce errors in the endpoint determination.[14]
Experimental Protocol: Potentiometric pKa Determination
-
Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature.[17]
-
Sample Preparation: Accurately weigh and dissolve a sample of p-toluenesulfonamide in a suitable solvent (e.g., a co-solvent like methanol/water if solubility is low) to a final concentration of approximately 1-10 mM.[17][18]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).[18]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[17]
-
Initial Acidification: For an acidic compound like PTSA, the titration is performed with a standardized basic titrant. To capture the full titration curve, the initial pH is often not adjusted.
-
Titration: Add standardized, carbonate-free sodium hydroxide solution (e.g., 0.1 M) in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[18]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the inflection point can be precisely located by calculating the first or second derivative of the titration curve.[13]
-
Replication: Perform the titration at least in triplicate to ensure the precision and accuracy of the result.[18]
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometry (The Sensitive Approach)
This method is ideal for compounds that possess a UV-active chromophore near the site of ionization.[14] It leverages the Beer-Lambert law, measuring changes in the UV-Vis absorbance spectrum as a function of pH to determine the pKa.
Causality Behind Experimental Choices:
-
Why it's Superior for Certain Samples: UV-Vis spectrophotometry requires much lower sample concentrations (>10⁻⁶ M) and smaller sample volumes compared to potentiometry, making it perfect for sparingly soluble compounds or when material is limited.[14]
-
Principle of Measurement: The protonated (p-CH₃C₆H₄SO₂NH₂) and deprotonated (p-CH₃C₆H₄SO₂NH⁻) forms of PTSA have distinct electronic structures and thus exhibit different molar absorptivities and absorbance spectra. By monitoring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated, and the inflection point corresponds to the pKa.[19]
Experimental Protocol: Spectrophotometric pKa Determination
-
Wavelength Selection: Record the UV-Vis spectra of PTSA in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference between the ionized and non-ionized species.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 9 to 11.5).
-
Sample Preparation: Prepare a stock solution of PTSA in a suitable solvent (e.g., methanol). Add a small, constant volume of this stock solution to each buffer solution to create a series of test solutions with constant total analyte concentration.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s) using a spectrophotometer.
-
Data Analysis: Plot the measured absorbance versus pH. Fit the data to the appropriate sigmoidal equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[19][20]
Method 3: Capillary Electrophoresis (The High-Throughput Solution)
Capillary electrophoresis (CE) is a powerful, automated technique that separates ions based on their electrophoretic mobility in an electric field. This mobility is dependent on the charge-to-size ratio of the molecule, which changes as a function of pH.
Causality Behind Experimental Choices:
-
Why it's Ideal for Drug Discovery: CE offers significant advantages in speed, requiring only a few minutes per analysis.[21][22] It consumes minute amounts of sample (nanoliter range) and, as a separation technique, it can determine the pKa of a compound even in the presence of impurities.[9][23][24] This makes it exceptionally well-suited for high-throughput screening in early drug discovery.[9][22]
-
Principle of Measurement: The effective electrophoretic mobility of PTSA is measured in a series of background electrolytes buffered at different pH values. A plot of mobility versus pH yields a sigmoidal curve, from which the pKa can be accurately calculated.[9]
Summary of Reported pKa Values
The pKa of p-toluenesulfonamide has been reported in various chemical databases and scientific literature. The values show a high degree of consistency, centering around 10.2.
| pKa Value | Temperature (°C) | Method | Source |
| 10.17 | 20 | Not Specified | PubChem[3], ECHEMI[12] |
| 10.20 (Predicted) | Not Specified | Computational | ChemicalBook[7], Jinli Chemical[1] |
This pKa value confirms that p-toluenesulfonamide is a weak acid, requiring relatively alkaline conditions to achieve significant deprotonation.
Practical Implications in Research and Development
The pKa of approximately 10.2 has profound consequences for the application of p-toluenesulfonamide and its derivatives.
-
Drug Development: For a sulfonamide-based drug, the pKa value is critical. At physiological pH (~7.4), PTSA and similar simple sulfonamides will be almost entirely in their neutral, protonated form. This state favors lipophilicity and membrane permeation. However, the ability to deprotonate is key to the mechanism of action for many sulfa drugs, which act by mimicking p-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate synthase.[6] The acidity of the sulfonamide proton is a key parameter that is tuned by medicinal chemists to optimize antibacterial activity and pharmacokinetic properties.[11]
-
Synthetic Chemistry: In organic synthesis, the sulfonamide proton can be removed by a suitable base to generate a potent nucleophile. The pKa value of ~10.2 dictates that a moderately strong base (e.g., alkoxides, hydroxides) is required for complete deprotonation. This anionic intermediate is crucial for N-alkylation and other substitution reactions at the nitrogen atom, making PTSA a versatile building block.[5][6]
-
Formulation Science: The pKa governs the solubility of PTSA. In acidic to neutral media, its low aqueous solubility is determined by the neutral molecule.[1] As the pH approaches and exceeds the pKa, the compound deprotonates to form the much more water-soluble sodium salt. This behavior is critical when designing aqueous formulations, as pH adjustment can be used to dramatically increase the concentration of the dissolved species.
Conclusion
The pKa of p-toluenesulfonamide, consistently reported around 10.2, is a defining physicochemical parameter that governs its behavior across a wide range of scientific disciplines. It establishes the compound as a weak N-H acid, a property stemming from the powerful electron-withdrawing effect of the sulfonyl group. A thorough understanding of this value, supported by robust experimental methods like potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis, is essential for its effective application. For professionals in drug development, synthetic chemistry, and material science, the pKa of p-toluenesulfonamide is not merely a number, but a critical guide for predicting solubility, designing synthetic routes, and optimizing the performance of a multitude of derivative compounds.
References
- Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.
- Using Capillary Electrophoresis to Measure pKa. Analiza.
- Determination of acid dissociation constants by capillary electrophoresis.
- Determination of acid dissociation constants by capillary electrophoresis. PubMed.
- Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Sílice (CSIC).
- P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry. ChemicalBook.
- 70-55-3, p-Toluenesulfonamide Formula. ECHEMI.
- p-Toluenesulfonamide. PubChem.
- What is Para-Toluenesulfonamide used for?.
- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Biodegradation of p-toluenesulphonamide by a Pseudomonas sp.. FEMS Microbiology Letters, Oxford Academic.
- SODIUM P-TOLUENESULFONCHLORAMIDE.
- What is the mechanism of Para-Toluenesulfonamide?.
- Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. PubMed.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Streamline pKa Value Determination Using Automated UV/Vis-Titr
- Spectrophotometric pKa Determin
- P-TOLUENESULFONAMIDE CAS N°: 70-55-3. OECD SIDS.
- PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges. Jinli Chemical.
- UV-Vis Spectrometry, pKa of a dye. Course Hero.
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.
- p-Toluenesulfonamide CAS#: 70-55-3. ChemicalBook.
- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w
- CAS 70-55-3: p-Toluenesulfonamide. CymitQuimica.
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- p-Toluenesulfonamide. Zouping Tongfeng Chemical Co., Ltd..
- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.
- P Toluene Sulfonamide Ptsa Market Report | Global Forecast From 2025 To 2033. Knowledge Sourcing Intelligence.
- Unit 3 - Sulphonamide - SAR & PKa. Scribd.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure.
- Synthesis of p-toluenesulfonamide. PrepChem.com.
- The pK a values of the sulfonamides investigated..
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.
- Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures.
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The N-Tosyl Anion & Its Oxidative Variants: A Technical Guide to Sodium p-Toluenesulfonamide Reagents
Executive Summary & Chemical Identity[2]
Sodium p-toluenesulfonamide and its N-chloro derivative (Chloramine-T) represent two distinct but related classes of nucleophilic nitrogen sources.[1] In modern organic synthesis, they serve as the primary delivery vehicles for the p-toluenesulfonyl (tosyl) nitrogen moiety, a privileged pharmacophore in medicinal chemistry.
This guide distinguishes between the two primary modes of reactivity:
-
Direct Nucleophilic Displacement: Utilizes Sodium p-toluenesulfonamide (TsNHNa) in Pd-catalyzed cross-couplings and SN2 reactions.
-
Oxidative Nitrene Transfer: Utilizes Chloramine-T (TsN(Cl)Na) as a nitrene precursor for aziridination and aminohydroxylation.
Mechanistic Divergence: Nucleophile vs. Nitrene[1][3]
To utilize these reagents effectively, one must understand the electronic state of the nitrogen atom during the reaction trajectory.
The Mechanistic Pathway Diagram
The following Graphviz diagram illustrates the bifurcation in reactivity based on the starting salt and oxidation state.
Figure 1: Divergent reactivity pathways. Blue indicates the direct nucleophilic salt; Red indicates the oxidative N-chloro salt.
Mode A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1][4][5]
The direct N-arylation of sulfonamides was historically difficult due to the poor nucleophilicity of the sulfonamide nitrogen. The advent of phosphine-ligated Palladium catalysts transformed this, allowing TsNHNa to act as a robust nucleophile.
Mechanism: The Catalytic Cycle
Unlike amine couplings, sulfonamide couplings often require specific biaryl phosphine ligands (e.g., XPhos, BrettPhos) to facilitate the reductive elimination step, which is rate-determining due to the stability of the Pd-N bond.
Figure 2: Simplified catalytic cycle for Pd-catalyzed N-arylation of sulfonamides.
Validated Protocol: N-Arylation of Aryl Bromides
Objective: Coupling of 4-bromoanisole with Sodium p-toluenesulfonamide.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Sodium p-toluenesulfonamide (1.2 equiv)
-
Pd_2(dba)_3 (1-2 mol%)
-
XPhos (2-4 mol%)
-
Cs_2CO_3 (1.5 equiv) - Note: Use mild base if using the sodium salt directly; if using neutral sulfonamide, stronger base is required.
-
Solvent: 1,4-Dioxane or t-Amyl alcohol.
Step-by-Step Methodology:
-
Inerting: Charge a Schlenk tube with Pd_2(dba)_3, XPhos, Cs_2CO_3, and Sodium p-toluenesulfonamide. Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous 1,4-dioxane via syringe. Add the liquid aryl bromide (if solid, add in step 1).
-
Activation: Heat the mixture to 100°C for 12-16 hours. Critical Check: The solution should turn from dark red to a lighter orange/brown suspension as the reaction progresses.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a celite pad to remove inorganic salts and Palladium black.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Why this works: The use of XPhos prevents the formation of inactive Palladium-sulfonamide complexes (catalyst poisoning) by sterically shielding the metal center while promoting reductive elimination [1].
Mode B: Oxidative Nitrene Transfer (Sharpless Aminohydroxylation)[1]
Here, the reagent is Chloramine-T Trihydrate .[2] It serves as both the oxidant and the nitrogen source.[1][3][4] This reaction is the nitrogen analogue of the Sharpless Asymmetric Dihydroxylation.[4]
Mechanism: The Osmium Shuttle
The active species is an Osmium(VIII) imido complex formed in situ. Chloramine-T re-oxidizes the Os(VI) species back to Os(VIII), closing the catalytic cycle.
Validated Protocol: Asymmetric Aminohydroxylation
Objective: Synthesis of chiral amino-alcohols from styrenes.
Reagents:
-
Olefin (e.g., Styrene) (1.0 equiv)
-
Chloramine-T Trihydrate (3.0 equiv)
-
K_2OsO_2(OH)_4 (4 mol%)
-
(DHQ)_2PHAL (Ligand) (5 mol%)
-
Solvent: n-Propanol/Water (1:1).
Step-by-Step Methodology:
-
Preparation: Dissolve Chloramine-T trihydrate in the solvent mixture (n-PrOH/Water). Note: Solubility is key; ensure a clear solution before adding catalyst.
-
Ligand Addition: Add the chiral ligand (DHQ)_2PHAL and stir for 5 minutes.
-
Catalyst Addition: Add the Osmium source. The solution typically turns green/yellow.
-
Substrate Addition: Add the olefin slowly at 0°C to control the exotherm.
-
Reaction: Stir at 25°C for 24 hours. The color change to black indicates catalyst decomposition or completion.
-
Quenching: Add sodium sulfite (Na_2SO_3) and stir for 1 hour to reduce residual Os(VIII) to insoluble Os(IV) species.
-
Isolation: Extract with EtOAc. The sulfonamide protecting group remains on the nitrogen and can be removed later with SmI_2 or HBr/Acetic acid.
Critical Insight: The regioselectivity (N vs. O attack) is ligand-dependent.[3] (DHQ)_2PHAL typically favors the nitrogen attacking the less substituted carbon [2].
Mode C: Metal-Free Aziridination (Iodine Catalysis)[1]
For researchers avoiding heavy metals, the Iodine-catalyzed aziridination using Chloramine-T is a robust alternative.
Validated Protocol
Objective: Aziridination of cyclohexene.
Reagents:
-
Cyclohexene (1.0 equiv)
-
Chloramine-T (1.2 equiv)
-
Iodine (I_2) (10 mol%)
-
Solvent: Acetonitrile/Water (9:1)
Methodology:
-
Mix olefin and Chloramine-T in solvent.
-
Add Iodine at room temperature.
-
Stir for 6-12 hours. The reaction proceeds via an iodonium intermediate which is opened by the sulfonamide anion, followed by ring closure.
-
Self-Validating Check: The disappearance of the deep iodine color suggests the formation of the active iodonium species; if color persists indefinitely, the reaction has stalled.
Comparative Data Summary
| Feature | Pd-Catalyzed N-Arylation | Sharpless Aminohydroxylation | Iodine-Cat. Aziridination |
| Nitrogen Source | TsNHNa (Salt) | Chloramine-T (N-Chloro Salt) | Chloramine-T (N-Chloro Salt) |
| Electronic Role | Nucleophile (N-) | Nitrene Equivalent (N:)[1] | Electrophile/Nucleophile Hybrid |
| Key Catalyst | Pd(0) / Phosphine | Osmium (VIII) | Iodine (I2) |
| Primary Bond | C(sp2)-N | C-N and C-O (Vicinal) | C-N-C (Three-membered ring) |
| Atom Economy | High (NaCl byproduct) | Moderate (Sulfonamide retained) | High |
References
-
Buchwald, S. L., et al. (2002). "Palladium-Catalyzed N-Arylation of Sulfonamides." Journal of the American Chemical Society. [Link]
-
Sharpless, K. B., et al. (1998). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition. [Link]
-
Komatsu, M., & Minakata, S. (2006). "Iodine-Catalyzed Aziridination of Alkenes using Chloramine-T." Chemical Communications. [Link]
-
Li, G., Chang, H. T., & Sharpless, K. B. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition in English. [Link]
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Methodological & Application
Protocol for N-alkylation using sodium p-toluenesulfonamide
An Application Guide to N-Alkylation via p-Toluenesulfonamide: A Controlled Route to Secondary Amines
For researchers and professionals in drug development, the synthesis of secondary amines is a cornerstone of molecular construction. However, direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the products.[1] This guide details a robust, two-step strategy that leverages the p-toluenesulfonyl (tosyl) group to circumvent this challenge, enabling the clean and controlled synthesis of mono-N-alkylated amines.
The protocol involves the initial protection of a primary amine as a p-toluenesulfonamide (tosylamide). The powerful electron-withdrawing nature of the tosyl group significantly increases the acidity of the remaining N-H proton, facilitating its removal by a base.[2][3] The resulting sulfonamide anion is a potent nucleophile that can be selectively alkylated. Subsequent removal of the highly stable tosyl group yields the desired secondary amine.[4] This methodology provides a reliable pathway for synthesizing complex nitrogen-containing molecules, making it an invaluable tool in medicinal chemistry.[5][6]
The strategic advantage of this method lies in its stepwise control over reactivity. The entire process can be understood as a sequence of three distinct chemical transformations: protection, alkylation, and deprotection.
-
Protection (Tosylation): A primary amine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This converts the highly nucleophilic amine into a significantly less reactive sulfonamide, which is stable to a wide range of reaction conditions.[4]
-
Activation and Alkylation: The N-H proton of the sulfonamide is now acidic enough to be cleanly deprotonated by a suitable base (e.g., potassium carbonate or sodium hydride) to form a sodium or potassium salt of the sulfonamide. This anion serves as an excellent nucleophile for an SN2 reaction with an alkylating agent, such as an alkyl halide or sulfonate.[7] Crucially, the electron-withdrawing tosyl group prevents further alkylation of the nitrogen atom.[2]
-
Deprotection: The final step involves the cleavage of the very stable sulfur-nitrogen bond to release the target secondary amine. This step often requires harsh reductive or strongly acidic conditions, a critical consideration when planning a synthetic route.[2][8]
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- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 6. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Using sodium p-toluenesulfonamide in Gabriel synthesis modifications
Executive Summary
The classic Gabriel synthesis, utilizing potassium phthalimide, remains a cornerstone for primary amine construction. However, its industrial and high-precision application is often hampered by the atom-uneconomical release of phthalhydrazide and the requirement for hydrazine (a genotoxic reagent) during deprotection.
This Application Note details a Modified Gabriel Protocol utilizing Sodium p-Toluenesulfonamide (TsNHNa) . This methodology offers a streamlined alternative for the synthesis of primary amines from alkyl halides.[1][2][3] Unlike the phthalimide route, the sulfonamide modification allows for milder deprotection strategies (reductive cleavage) and improved solubility profiles in polar aprotic solvents.
Key Advantages:
-
Hydrazine-Free: Eliminates the formation of phthalhydrazide byproducts.
-
Enhanced Nucleophilicity: The sulfonamide anion exhibits distinct kinetics, often superior for sterically encumbered halides.
-
Chemo-selectivity: High fidelity for mono-alkylation due to the reduced acidity of the mono-alkylated product relative to the starting material.
Mechanistic Principles
The transformation operates on a two-stage logic: Nucleophilic Substitution (
Stage 1: N-Alkylation
Sodium p-toluenesulfonamide acts as the nucleophile. The driving force is the displacement of the halide leaving group. Unlike amines, which are prone to over-alkylation (forming quaternary salts), the sulfonamide anion yields a mono-alkylated product (
Stage 2: Deprotection (Detosylation)
While acid hydrolysis (HBr/AcOH) is possible, it is harsh. The preferred modern method is Reductive Cleavage using Sodium/Naphthalene (radical anion mechanism) or Samarium Diiodide (
Figure 1: Reaction pathway for the Sodium p-Toluenesulfonamide modified Gabriel synthesis.
Experimental Protocols
Protocol A: Synthesis of N-Alkyl-p-toluenesulfonamide (Alkylation)
Target: Conversion of 1-Bromooctane to N-Octyl-p-toluenesulfonamide.
Reagents:
-
Alkyl Halide (1.0 equiv)
-
Sodium p-toluenesulfonamide (1.1 - 1.2 equiv) [CAS: 825-83-2]
-
Solvent: Anhydrous DMF or DMAc (0.5 M concentration)
-
Catalyst (Optional): Sodium Iodide (0.1 equiv) – Finkelstein activation for chlorides.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (
) or Argon. -
Dissolution: Add Sodium p-toluenesulfonamide (1.2 equiv) to anhydrous DMF. Stir until fully dissolved. Note: If using the hydrate form, azeotropic drying with toluene prior to reaction is recommended for moisture-sensitive substrates.
-
Addition: Add the Alkyl Halide (1.0 equiv) dropwise via syringe.
-
Tip: If the halide is a chloride, add NaI (0.1 equiv) to generate the more reactive iodide in situ.
-
-
Reaction: Heat the mixture to 80–90°C . Monitor via TLC (typically 30% EtOAc/Hexane) or LC-MS. Reaction time is typically 4–12 hours.
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel).
Protocol B: Reductive Deprotection (Detosylation)
Target: Cleavage of the Tosyl group to yield the free amine. Method: Sodium Naphthalenide (The "Radical Anion" Method).
Safety Warning: Sodium metal is pyrophoric. Naphthalene radical anions are air-sensitive. Perform under strict inert atmosphere.
Reagents:
-
N-Alkyl-p-toluenesulfonamide (1.0 equiv)
-
Naphthalene (4.0 - 6.0 equiv)
-
Sodium Metal (4.0 - 6.0 equiv)
-
Solvent: Anhydrous DME (Dimethoxyethane) or THF.
Step-by-Step Procedure:
-
Reagent Generation: In a separate flame-dried flask under Argon, dissolve Naphthalene in DME. Add freshly cut Sodium metal. Stir at room temperature for 1-2 hours until the solution turns a deep dark green (characteristic of sodium naphthalenide).
-
Substrate Addition: Cool the sodium naphthalenide solution to -78°C (Dry ice/Acetone bath).
-
Reaction: Cannulate a solution of the N-Alkyl-p-toluenesulfonamide (in DME) dropwise into the dark green reductant.
-
Monitoring: Stir at -78°C for 1 hour, then allow to warm to room temperature. The color may fade to brown/yellow upon quenching.
-
Quenching: Carefully quench with water or saturated
solution. -
Isolation:
-
Acidify to pH 2 with 1M HCl (converts amine to water-soluble ammonium salt).
-
Extract with Ether (removes Naphthalene and Toluene byproducts). Discard organic layer.
-
Basify the aqueous layer to pH 12 with NaOH.
-
Extract the aqueous layer with Dichloromethane (DCM).
-
Dry DCM layer over
and concentrate to yield the pure primary amine.
-
Comparative Analysis: Phthalimide vs. Sulfonamide
| Feature | Classic Gabriel (Phthalimide) | Modified Gabriel (Na-Tosylamide) |
| Atom Economy | Low (Phthalhydrazide waste) | Moderate (Toluene/Sulfinate waste) |
| Reagent Toxicity | High (Hydrazine required) | Low (Na/Naphthalene or Acid) |
| Solubility | Poor in many organics | Excellent in DMF, DMSO, THF |
| Steric Tolerance | Low (Bulky nucleophile) | Moderate (Linear anion) |
| Deprotection | Hydrazinolysis (Thermal) | Reductive (Cryogenic/RT) |
| Suitability | Simple primary halides | Complex, base-sensitive scaffolds |
Troubleshooting & Optimization
Issue: Dialkylation (
-
Cause: Excess base or high temperatures making the mono-alkylated product nucleophilic.
-
Solution: Ensure strictly 1.05-1.1 equiv of sulfonamide. Lower reaction temperature to 60°C and extend time.
Issue: Incomplete Deprotection.
-
Cause: Quenching of the radical anion by moisture or oxygen.
-
Solution: Ensure the sodium naphthalenide solution remains dark green throughout the addition. If it turns clear/brown before addition is complete, prepare more reductant.
Issue: Product trapped in DMF.
-
Cause: DMF is difficult to remove.
-
Solution: Use the "Acid/Base Shuffle" workup (Protocol B, Step 6) to separate the amine from non-basic impurities and solvents effectively.
References
-
Gabriel Synthesis Overview & Modific
-
Sulfonamide Alkyl
-
Reductive Deprotection Methods
-
Altern
- Title: Fukuyama Amine Synthesis (Ns-amide vari
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p-Toluenesulfonamides [organic-chemistry.org]
- 7. Gabriel Synthesis [organic-chemistry.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]
- 11. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]
Mastering Solvent Selection for Sodium p-Toluenesulfonamide Reactions: An In-Depth Guide
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the sulfonamide functional group is a cornerstone. Its prevalence in a multitude of bioactive molecules and advanced materials necessitates robust and optimized synthetic methodologies. Sodium p-toluenesulfonamide, a readily available and versatile reagent, serves as a key building block for the introduction of the tosyl group. However, the success of reactions involving this nucleophile is profoundly influenced by the choice of solvent. This guide provides a comprehensive exploration of solvent selection for common reactions of sodium p-toluenesulfonamide, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern reaction outcomes.
The Crucial Role of the Solvent: A Mechanistic Perspective
The selection of a solvent is not a trivial decision; it is a critical parameter that can dictate reaction rates, yields, and even the course of a reaction. For reactions involving sodium p-toluenesulfonamide, the solvent's primary roles are to:
-
Solubilize Reactants: Ensure a homogeneous reaction mixture for optimal interaction between the sulfonamide anion and the electrophile.
-
Modulate Nucleophilicity: Influence the reactivity of the p-toluenesulfonamide anion.
-
Stabilize Intermediates and Transition States: Favor the desired reaction pathway.
-
Facilitate Product Isolation: Allow for straightforward work-up and purification.
The interplay between the solvent and the reacting species is governed by properties such as polarity, proticity, and coordinating ability. Understanding these interactions is paramount for rational solvent selection.
I. N-Alkylation of Sodium p-Toluenesulfonamide: A Classic S(_N)2 Reaction
The N-alkylation of sodium p-toluenesulfonamide with alkyl halides is a fundamental transformation that proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The choice of solvent is critical for maximizing the rate and yield of this reaction.
The Protic vs. Aprotic Dilemma
Polar protic solvents , such as water, ethanol, and methanol, possess O-H or N-H bonds and can form strong hydrogen bonds.[1] While they are effective at dissolving ionic species like sodium p-toluenesulfonamide, they significantly hinder S(_N)2 reactions. This is because they form a "solvent cage" around the anionic nucleophile (the p-toluenesulfonamide anion) through hydrogen bonding, stabilizing it and reducing its energy and, consequently, its reactivity.[2][3]
Polar aprotic solvents , on the other hand, lack O-H or N-H bonds and cannot act as hydrogen bond donors.[1] They possess a significant dipole moment, allowing them to dissolve ionic compounds by solvating the cation (Na
Expert Insight: The "naked" anion effect in polar aprotic solvents is the cornerstone of efficient S(_N)2 reactions with anionic nucleophiles. By minimizing the solvation of the p-toluenesulfonamide anion, its nucleophilic attack on the electrophilic carbon of the alkyl halide is significantly accelerated.
Solvent Selection Logic for N-Alkylation
Caption: Decision workflow for solvent selection in N-alkylation reactions.
Recommended Solvents for N-Alkylation
| Solvent | Class | Dielectric Constant (ε) | Key Advantages | Disadvantages |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent solvating power for sodium p-toluenesulfonamide, high boiling point allows for a wide temperature range.[5] | Can be difficult to remove during work-up, potential for decomposition at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Superior solvating power, accelerates S(N)2 reactions significantly. | Very high boiling point makes it difficult to remove, hygroscopic. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Lower boiling point than DMF and DMSO, making it easier to remove.[3] | Lower solvating power for some salts compared to DMF and DMSO. |
| Acetone | Polar Aprotic | 21 | Good general-purpose solvent, readily available and easy to remove. | Lower polarity may result in slower reaction rates compared to other polar aprotic solvents. |
Protocol 1: N-Alkylation of Sodium p-Toluenesulfonamide in DMF
Objective: To synthesize N-benzyl-p-toluenesulfonamide.
Materials:
-
Sodium p-toluenesulfonamide (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium p-toluenesulfonamide.
-
Add anhydrous DMF via syringe and stir until the solid is fully dissolved.
-
Add benzyl bromide dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality: The use of DMF, a polar aprotic solvent, is crucial for this S(_N)2 reaction. It effectively dissolves the sodium p-toluenesulfonamide, and the "naked" sulfonamide anion is highly nucleophilic, leading to an efficient reaction with benzyl bromide.
Safety Precautions: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. DMF is a skin and eye irritant.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. N-Arylation of Sodium p-Toluenesulfonamide: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl sulfonamides.[7] Solvent choice in this reaction is critical as it affects the solubility of the reactants and the stability and activity of the palladium catalyst.
Solvent Considerations for Catalytic Cycles
The Buchwald-Hartwig reaction involves a complex catalytic cycle with various palladium intermediates.[8] The solvent must be able to dissolve the aryl halide, the sulfonamide (or its salt), the base, and the catalyst system. Additionally, the solvent should be non-coordinating or weakly coordinating to the palladium center to avoid catalyst inhibition.
Commonly used solvents include aromatic hydrocarbons and ethers. However, there is a growing emphasis on replacing traditional solvents with "greener" alternatives.[9]
Expert Insight: In Buchwald-Hartwig aminations, the solvent's role extends beyond simple solubilization. It can influence the aggregation state of the catalyst and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The choice of a non-coordinating, high-boiling solvent is often a good starting point for optimization.
Solvent Selection Logic for Buchwald-Hartwig Amination
Caption: Decision workflow for solvent selection in Buchwald-Hartwig amination.
Recommended Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Boiling Point (°C) | Key Advantages | Disadvantages |
| Toluene | Aromatic Hydrocarbon | 111 | Widely used, good solvating properties for many substrates and catalysts.[10] | Environmental and health concerns. |
| 1,4-Dioxane | Ether | 101 | Good solvent for a wide range of substrates.[10] | Peroxide-forming, potential carcinogen. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | A "greener" alternative to THF and Dioxane, derived from renewable resources.[9] | Lower boiling point may limit reaction temperature. |
| tert-Amyl alcohol | Alcohol | 102 | Can be effective for certain substrate combinations. | Can potentially compete as a nucleophile under certain conditions. |
Protocol 2: Buchwald-Hartwig N-Arylation of p-Toluenesulfonamide
Objective: To synthesize N-(4-methoxyphenyl)-p-toluenesulfonamide.
Materials:
-
p-Toluenesulfonamide (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd(_2)(dba)(_3)) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaO
Bu) (1.4 eq) -
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd(_2)(dba)(_3), Xantphos, sodium tert-butoxide, and p-toluenesulfonamide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene and 4-bromoanisole via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: Toluene is a common choice for this reaction as it is a non-polar, aprotic solvent that effectively dissolves the reactants and does not interfere with the catalytic cycle. Its high boiling point allows the reaction to be conducted at elevated temperatures, which is often necessary for the coupling of less reactive aryl halides.
Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.[8] Sodium tert-butoxide is a strong base and is corrosive.[6] Toluene is flammable and has associated health risks.[11] Always work in a well-ventilated fume hood and wear appropriate PPE.
III. Mitsunobu Reaction with p-Toluenesulfonamide
The Mitsunobu reaction is a versatile method for the conversion of alcohols to a variety of functional groups, including N-alkylsulfonamides, with inversion of stereochemistry.[12] The reaction typically employs triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Solvent Effects in the Mitsunobu Reaction
The Mitsunobu reaction proceeds through a complex series of intermediates, and the solvent can influence the rate and outcome of the reaction.[13] The choice of solvent can affect the solubility of the reagents and the stability of the key phosphonium salt intermediates.
Expert Insight: While THF is a workhorse solvent for the Mitsunobu reaction, it is not universally optimal. For sterically hindered alcohols or less acidic nucleophiles, solvent screening is often necessary. The polarity of the solvent can influence the equilibrium between the various intermediates in the reaction, and a subtle change in solvent can have a dramatic impact on the yield.[13]
Recommended Solvents for the Mitsunobu Reaction
| Solvent | Class | Dielectric Constant (ε) | Key Advantages | Disadvantages |
| Tetrahydrofuran (THF) | Ether | 7.6 | Excellent general-purpose solvent for the Mitsunobu reaction, good solubility for most reactants.[14] | Peroxide-forming, relatively low boiling point. |
| Dichloromethane (DCM) | Halogenated | 9.1 | Can be effective for certain substrate combinations where THF gives poor results. | Environmental concerns, potential carcinogen. |
| Toluene | Aromatic Hydrocarbon | 2.4 | Higher boiling point allows for reactions at elevated temperatures. | Lower polarity may not be suitable for all substrates. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Its high polarity can sometimes be beneficial, but it can also lead to side reactions. | Can be reactive under certain conditions. |
Protocol 3: Mitsunobu Reaction of an Alcohol with p-Toluenesulfonamide
Objective: To synthesize an N-alkyl-p-toluenesulfonamide from a primary or secondary alcohol with inversion of configuration.
Materials:
-
Alcohol (1.0 eq)
-
p-Toluenesulfonamide (1.2 eq)
-
Triphenylphosphine (PPh(_3)) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol, p-toluenesulfonamide, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography, typically using a gradient of ethyl acetate in hexanes.
Causality: THF is a widely used solvent for the Mitsunobu reaction as it provides a good balance of solubility for the various reagents and intermediates. Its relatively non-polar, aprotic nature is generally well-suited for the complex mechanism of this reaction.
Safety Precautions: DIAD and DEAD are potentially explosive and should be handled with care.[15] Triphenylphosphine is an irritant. Always work in a well-ventilated fume hood and wear appropriate PPE.
Conclusion
The judicious selection of a solvent is a critical determinant of success in reactions involving sodium p-toluenesulfonamide. A thorough understanding of the reaction mechanism and the role of the solvent in modulating reactant and intermediate properties is essential for developing robust and efficient synthetic protocols. For S(_N)2-type N-alkylations, polar aprotic solvents are the clear choice to maximize the nucleophilicity of the sulfonamide anion. In palladium-catalyzed N-arylations, non-coordinating solvents that ensure the stability and activity of the catalyst are paramount. The Mitsunobu reaction, with its intricate mechanism, often requires empirical optimization of the solvent to achieve high yields. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of solvent selection and unlock the full synthetic potential of sodium p-toluenesulfonamide.
References
-
Ataman Kimya. (n.d.). SODIUM P-TOLUENESULFONCHLORAMIDE. Retrieved from [Link]
- Ghorbani-Vaghei, R., & Malaekeh, P. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies.
- Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339.
- Eid, N., Karamé, I., & Andrioletti, B. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. European Journal of Organic Chemistry, 2018(36), 5016–5022.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. International Journal of Environmental Sciences, 2025, 2617–2631.
- Hernández, A. G., Sierra-Molero, F. J., Carratalá, A. B., Méndez, F., Contreras-Celedón, C. A., & Alonso, D. A. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability, 3(10), 4556-4560.
- Chen, C. Y., et al. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry, 87(13), 8439–8450.
- Ai, Y., Liu, P., Liang, R., Liu, Y., & Li, F. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 43(27), 10755-10762.
- Jacobsen, E. N., & Toste, F. D. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Journal of the American Chemical Society.
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
- Johnson, C. R., & Wambsgans, A. (1990). N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. The Journal of Organic Chemistry, 55(10), 2720-2728.
- Villemin, D., & Ricard, M. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724.
- Alonso, D. A., et al. (2025).
- Britton, J., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(10), 1805-1814.
- Ota, K., Fujiwara, Y., Nagao, K., & Ohmiya, H. (2025). Catalytic N-Alkylation of Sulfonamides.
-
Carlo Erba Reagents. (n.d.). 124730 - Sodium p-toluenesulfinate - Safety Data Sheet. Retrieved from [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions. Retrieved from [Link]
-
LookChem. (n.d.). Cas 657-84-1,Sodium p-toluenesulfonate. Retrieved from [Link]
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]
-
Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction?. Retrieved from [Link]
- Zhang, Y., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Molecular Liquids, 293, 111577.
- Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(37), 12431–12439.
- Wang, J., et al. (2012). Solubility of N-Chloro-4-toluenesulfonamide Sodium and N-Chlorobenzenesulfonamide Sodium in Ethanol, Water, 1-Propanol, and Butan-2-ol.
-
ACS GCI Pharmaceutical Roundtable. (2026, February 8). Phase Transfer Catalysis. Retrieved from [Link]
- Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 107.
- Reddy, K. L., et al. (2007). Optimization of Mitsunobu reaction conditions for the synthesis of (R)-bepridil. Tetrahedron: Asymmetry, 18(10), 1254-1257.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
- Zhang, W., & Lu, Y. (2006).
-
The Organic Chemistry Tutor. (2022, June 7). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Oreate AI. (2025, December 19). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Retrieved from [Link]
- Falck, J. R., & Dodge, J. A. (2014). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron Letters, 55(30), 4163-4165.
- Denton, R., & Tang, X. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.
-
LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]
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Troubleshooting & Optimization
Improving solubility of sodium p-toluenesulfonamide in organic solvents
Welcome to the technical support guide for improving the solubility of sodium p-toluenesulfonamide in organic solvents. This center is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations for their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your work.
Section 1: Frequently Asked Questions - Understanding the Fundamentals
This section addresses the foundational knowledge required to understand and manipulate the solubility of sodium p-toluenesulfonamide.
Q1: What are the key physicochemical properties of sodium p-toluenesulfonamide that dictate its solubility?
A1: Sodium p-toluenesulfonamide (NaTSA) is an organic salt. Its structure consists of two distinct parts: a non-polar aromatic ring (the p-toluene part) and a highly polar, ionic sulfonamide sodium salt group (-SO₂N⁻Na⁺)[1]. This dual nature is the primary determinant of its solubility profile. The ionic head dominates, making the molecule highly polar and readily soluble in polar solvents like water[2]. Conversely, the non-polar organic tail provides some affinity for less polar environments, but the ionic character often leads to poor solubility in non-polar organic solvents.
Q2: Why is my sodium p-toluenesulfonamide not dissolving in common organic solvents like dichloromethane or diethyl ether?
A2: The principle of "like dissolves like" is central here. Dichloromethane, diethyl ether, benzene, and chloroform are considered non-polar or weakly polar solvents. The strong ionic bond and high polarity of the sodium sulfonamide group in NaTSA cannot be effectively solvated by these solvents. The solvent molecules cannot overcome the high lattice energy of the salt's crystal structure, leading to very low solubility[3]. For dissolution to occur, the solvent-solute interactions must be strong enough to compensate for the energy required to break apart both the solute-solute (crystal lattice) and solvent-solvent interactions[4].
Q3: How does the solubility of the free acid, p-toluenesulfonamide (p-TSA), compare to its sodium salt (NaTSA) in organic solvents?
A3: This is a critical distinction. The free acid, p-toluenesulfonamide (p-TSA), is significantly less polar than its sodium salt. While it still contains a polar sulfonamide group capable of hydrogen bonding, it lacks the full ionic character of NaTSA[5]. As a result, p-TSA is much more soluble in a wider range of organic solvents, particularly polar protic and aprotic ones. For instance, p-TSA is soluble in alcohols like ethanol and ketones like acetone[5][6]. Understanding this difference is key, as converting the salt to the free acid can be a viable, albeit chemically altering, strategy for solubilization in certain applications.
Q4: Does pH play a role when dissolving NaTSA in organic systems?
A4: In a strictly anhydrous, aprotic organic solvent, the concept of pH is not applicable. However, in many practical lab settings, trace amounts of water are present, or protic co-solvents (like alcohols) are used. In these cases, pH can be relevant. Sodium p-toluenesulfonamide is the salt of a weak acid (p-toluenesulfonamide)[7]. Adding a strong acid would protonate the anion, converting the highly polar salt back into the less polar (and more organic-soluble) free acid, p-TSA. Conversely, ensuring the medium remains neutral or slightly basic will maintain the salt form, which is preferable for solubility in highly polar solvents[8][9].
Section 2: Troubleshooting Guide - Strategies for Solubility Enhancement
This guide provides a systematic, question-driven approach to solving common solubility challenges.
Q1: I'm starting a new reaction. How do I choose the best initial organic solvent for sodium p-toluenesulfonamide?
A1: Your best starting point is to use highly polar organic solvents. Based on the "like dissolves like" principle, solvents that can effectively solvate an ionic species are preferred.
-
Recommended Starting Solvents: Begin with polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents have high dielectric constants and can solvate the sodium cation and the sulfonamide anion effectively.
-
Polar Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) can also be effective. Their ability to hydrogen bond can help stabilize the sulfonamide anion.
-
Avoid: Start by avoiding non-polar solvents like hexane, toluene, or chloroform, where solubility is known to be negligible.
The table below, showing the solubility of the parent compound p-toluenesulfonamide (p-TSA), can serve as a useful proxy for identifying solvent classes that are more likely to interact favorably with the molecule's structure. Solvents that are effective for p-TSA are often good candidates for NaTSA, especially when used in co-solvent systems.
| Solvent Class | Solvent | Solubility of p-TSA (mole fraction at 298.15 K) |
| Alcohols | Methanol | High |
| Ethanol | High | |
| n-Propanol | Moderate | |
| Isopropanol | Moderate | |
| Ketones | Acetone | High |
| Cyclopentanone | Very High | |
| Esters | Ethyl Acetate | Moderate |
| Nitriles | Acetonitrile | Moderate |
| Halogenated | Dichloromethane | Low |
| (Data synthesized from sources studying the solubility of p-toluenesulfonamide, which indicates favorable solvent-solute interactions)[10]. |
Q2: My chosen solvent isn't working well enough. How can I use a co-solvent to improve solubility?
A2: Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to enhance solute solubility[11][12]. The co-solvent works by reducing the interfacial tension between the solute and the primary solvent, essentially making the overall solvent mixture more "hospitable" to the solute[11]. For NaTSA, this usually involves adding a highly polar solvent to a moderately polar one.
-
Causality: A common scenario is dissolving NaTSA in a solvent like ethanol, where it may have limited solubility. Adding a small amount of a more polar co-solvent like DMF or even water can disrupt the solvent's self-association (the hydrogen-bonding network in ethanol) and create a more favorable environment for the ionic NaTSA[13][14]. Studies on related sulfonamides consistently show that solubility maxima are often achieved in specific co-solvent mixture ratios rather than in pure solvents[15][16].
See Protocol 2 for a systematic method to screen co-solvent mixtures.
Q3: Can I just heat the mixture to get my compound to dissolve?
A3: Yes, increasing the temperature is a common and effective method to increase the solubility of most solids, including NaTSA. The dissolution of most salts in organic solvents is an endothermic process, meaning it consumes heat (ΔHsoln > 0)[17]. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium toward more dissolution.
-
Expert Insight & Trustworthiness: While effective, this method requires caution.
-
Compound Stability: Ensure that NaTSA and other reagents in your experiment are stable at elevated temperatures. Consult the material's safety data sheet (SDS) for decomposition information.
-
Precipitation on Cooling: Be aware that the compound will likely precipitate out of the solution as it cools back to room temperature. This can be useful for crystallization but problematic if you need it to remain in solution for a reaction. Always check for stability at the target temperature before proceeding.
-
Q4: My compound dissolves when heated but crashes out when I cool it. How do I keep it in solution?
A4: This is a classic sign of supersaturation. The solution at room temperature simply cannot hold that much solute. The solution is not a lack of solubility, but a need for a different solvent system. You have two primary options:
-
Run the reaction at the elevated temperature where the compound is soluble, assuming all components are stable.
-
Re-evaluate your solvent system. The fact that it crashes out upon cooling indicates that the solvent is not optimal. You need a solvent or co-solvent mixture (see Q2) that provides sufficient solubility at your desired working temperature (e.g., room temperature). Use the heating test as an indicator that solubility is possible and then apply co-solvency techniques to achieve that solubility at a lower temperature.
Section 3: Standardized Experimental Protocols
These protocols provide a validated, step-by-step approach to systematically improving solubility.
Protocol 1: Systematic Solvent Screening
This protocol allows for the rapid determination of suitable solvents for NaTSA.
-
Preparation: Dispense 10 mg of sodium p-toluenesulfonamide into several labeled 4 mL glass vials.
-
Solvent Addition: To the first vial, add a candidate solvent (e.g., DMSO) dropwise, starting with 0.1 mL.
-
Agitation: Cap the vial and vortex or shake vigorously for 60 seconds at room temperature.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.
-
Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of the solvent. Repeat steps 3 and 4.
-
Quantification: Continue adding solvent in 0.1 mL increments until complete dissolution is achieved. Record the total volume of solvent used. A lower total volume indicates higher solubility.
-
Testing: Repeat steps 2-6 for a panel of solvents, such as DMF, NMP, Acetonitrile, Methanol, and Ethanol.
-
Validation: The solvent requiring the least volume to dissolve the sample is the most effective. This provides a validated starting point for your experiment.
Protocol 2: Improving Solubility with a Co-Solvent System
Use this protocol when a single solvent provides insufficient solubility.
-
Primary Solvent Selection: Choose a primary solvent in which NaTSA has at least partial solubility (determined from Protocol 1), and that is suitable for your experiment (e.g., Ethanol).
-
Co-Solvent Selection: Choose a high-polarity co-solvent in which NaTSA is highly soluble (e.g., DMF or DMSO).
-
Initial Slurry: Prepare a slurry of NaTSA in the primary solvent (e.g., 10 mg of NaTSA in 1 mL of Ethanol).
-
Titration: While stirring the slurry, add the co-solvent dropwise (e.g., 10 µL at a time).
-
Equilibration and Observation: After each addition, allow the mixture to stir for 1-2 minutes. Observe for dissolution.
-
Endpoint: Continue adding the co-solvent until the solution becomes clear. Record the total volume of co-solvent added.
-
Optimization: The goal is to use the minimum amount of co-solvent necessary, as it can affect your reaction. This method identifies the most efficient solvent/co-solvent ratio.
-
Self-Validation: If the compound remains in solution after standing at room temperature for an extended period (e.g., 1 hour), the co-solvent system is considered stable and effective.
Section 4: Visualization of Workflows
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting NaTSA solubility.
Co-Solvent Screening Workflow
Caption: Workflow for the co-solvent screening protocol.
References
- Ataman Kimya. (n.d.). SODIUM P-TOLUENESULFONCHLORAMIDE.
- Environment Canada. (1996). P-TOLUENESULFONAMIDE CAS N°: 70-55-3.
- Santa Cruz Biotechnology. (n.d.). p-Toluenesulfonamide.
-
National Center for Biotechnology Information. (n.d.). p-Toluenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
Zhang, Y., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Molecular Liquids, 293, 111577. [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium p-toluenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
Schick, D., et al. (2023). Modeling the temperature-dependent solubility of salts in organic solvents. ResearchGate. [Link]
-
Delgado, D. R., et al. (2022). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 27(17), 5635. [Link]
-
Wang, L., et al. (2018). Measurement and Correlation for the Solubility of Sodium p-Toluenesulfonate, Sodium Sulfite, and Sodium p-Methylphenoxide in Aqueous Sodium Hydroxide Solutions and Sodium Sulfite in Aqueous Ethanol Solutions. Journal of Chemical & Engineering Data, 63(4), 1032-1040. [Link]
-
Perlovich, G. L., et al. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 57(9), 2457-2465. [Link]
-
Vijay, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036-5047. [Link]
-
Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 3(3), 525-530. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Al-Kassem, J., & Acree, Jr., W. E. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 724-732. [Link]
-
Chemistry LibreTexts. (2021). The Effects of pH on Solubility. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
-
Vijay, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]
-
Kumar, V., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 184-190. [Link]
-
Almanza, O. A., et al. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 27(19), 6284. [Link]
-
Jinli Chemical. (2025). PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges. Retrieved from Jinli Chemical website. [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on the Solubility of Gases. Retrieved from [Link]
-
Schwartz, L., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 49(1), 173-177. [Link]
-
WordPress.com. (n.d.). FACTORS AFFECTING DISSOLUTION RATE. Retrieved from [Link]
-
Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware. [Link]
-
Pharmacy 180. (n.d.). Physicochemical Factors Affecting Drug Absorption. Retrieved from [Link]
-
Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15. Semantic Scholar. [Link]
-
Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43. [Link]
-
Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Sources
- 1. Sodium P-toluenesulfonamide | C7H8NNaO2S | CID 11052497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 657-84-1: Sodium p-toluenesulfonate | CymitQuimica [cymitquimica.com]
- 3. pharmacy180.com [pharmacy180.com]
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- 5. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. wjbphs.com [wjbphs.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]
Preventing hydrolysis of sodium p-toluenesulfonamide in aqueous media
The following technical guide is structured as a specialized Support Center resource. It addresses the stability of Sodium p-Toluenesulfonamide (specifically the salt form, distinct from the oxidant Chloramine-T, though overlaps are addressed).
Topic: Prevention of Hydrolysis & Precipitation in Sodium p-Toluenesulfonamide Systems Ticket ID: REF-PTSA-STAB-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Hydrolysis" Trap
In aqueous media, "hydrolysis" of Sodium p-Toluenesulfonamide (
The Core Problem:
-
Sodium Salt (
): Highly soluble, nucleophilic. -
Neutral Amide (
): Poorly soluble (~3.2 g/L), non-nucleophilic.
If your solution turns cloudy, loses reactivity, or clogs microfluidic channels, you are likely witnessing a pH-driven shift toward the neutral species, not chemical degradation.
Diagnostic Workflow
Before proceeding, confirm your active species to ensure the correct protocol.
| Feature | Sodium p-Toluenesulfonamide | Chloramine-T (N-chloro derivative) |
| CAS | 70-55-3 (Neutral), Salt forms vary | 127-65-1 |
| Primary Use | Nucleophile, Intermediate, Hydrotrope | Oxidant, Disinfectant |
| Instability Symptom | Precipitation (Cloudiness), Loss of Nucleophilicity | Loss of Oxidative Power (Active Chlorine), Chlorine Smell |
| Hydrolysis Product | ||
| Critical Control | pH Maintenance (>11) | pH (8-10) & Light Protection |
Note: This guide focuses on the Sodium p-Toluenesulfonamide salt.[1] If you are using Chloramine-T, the precipitation mechanism is identical (formation of
), but the stability window is narrower (pH > 10 degrades the oxidant).
The Mechanism of Failure
Understanding the
The Equilibrium Diagram
The following logic flow illustrates why your system fails when pH drifts neutral.
Figure 1: The hydrolytic equilibrium. As pH drops below the pKa (10.2), the equilibrium shifts right, generating insoluble precipitate.
Troubleshooting & Prevention Protocols
Issue A: "My solution is turning cloudy over time."
Cause: Atmospheric
Protocol: The "Buffer Lock" Do not rely on simple NaOH adjustment. Use a buffer system to lock the pH above the solubility cliff.
-
Target pH: 11.5 – 12.0.
-
Recommended Buffer: 0.1 M Disodium Hydrogen Phosphate (
) adjusted with NaOH. -
Procedure:
-
Dissolve Sodium p-Toluenesulfonamide in water.[2]
-
Measure initial pH (likely ~10.5–11.0).
-
Add NaOH (1M) dropwise until pH reaches 12.0.
-
Critical Step: Seal the vessel under
or Ar atmosphere if storing for >24 hours to prevent carbonation.
-
Issue B: "Reaction yield is low (Nucleophilic Substitution)."
Cause: Protonation of the Nucleophile.
In alkylation reactions (e.g., making N-alkyl sulfonamides), only the anion (
Protocol: The "Excess Base" Ratio Ensure you have a molar excess of base relative to the sulfonamide to force the equilibrium to the left (Salt form).
| Component | Stoichiometry Recommendation | Reason |
| p-Toluenesulfonamide | 1.0 Equivalent | Limiting Reagent |
| Base (NaOH/KOH) | 1.1 – 1.2 Equivalents | Maintains deprotonation; consumes acidic byproducts. |
| Solvent | Water/Ethanol Co-solvent | Ethanol increases solubility of the neutral form if pH drops locally. |
Issue C: "I cannot use high pH (>11) due to sensitive substrates."
Cause: Substrate incompatibility with strong base. If your drug target degrades at pH 12, you cannot use the salt stabilization method.
Protocol: Co-Solvent Solubilization
If you must work at pH 7–9, you must increase the solubility of the neutral species (
-
Solvent Selection: Use a hydrotropic co-solvent.
-
DMSO: Excellent solubility for
. -
PEG-400: Good biocompatibility.
-
-
Data Point:
solubility increases from 3.2 g/L (Water) to >100 g/L in 50% Ethanol/Water mixtures.
Experimental Validation: The "Cloud Point" Test
Use this protocol to determine the exact stability limit for your specific concentration.
Materials:
-
100 mL of 0.1 M Sodium p-Toluenesulfonamide solution.
-
1.0 M HCl (titrant).
-
pH Meter (calibrated at pH 7 and 10).
-
Turbidity meter (or visual inspection against a black background).
Steps:
-
Start with the clear solution at pH ~11.
-
Add HCl in 100
increments while stirring. -
Record pH after each addition.
-
Endpoint: Note the pH where the first permanent haze appears (The Cloud Point).
-
Operational Rule: Set your process Low-pH Alarm at Cloud Point pH + 0.5 .
Frequently Asked Questions (FAQ)
Q: Can I autoclave Sodium p-Toluenesulfonamide solutions? A: Yes, the S-N bond is thermally stable. However, autoclaving can drive off volatile amines or change pH if not buffered. Verify pH after autoclaving to ensure it hasn't dropped below 10.5.
Q: Is "Sodium p-Toluenesulfonamide" the same as "Chloramine-T"? A: No. This is a critical safety distinction.
-
Sodium p-Toluenesulfonamide: Non-oxidizing, used as an intermediate.
-
Chloramine-T: Strong oxidant.
-
Warning: If you treat Chloramine-T with acid (low pH), it releases toxic Chlorine gas and Hypochlorous acid. Sodium p-Toluenesulfonamide simply precipitates harmless solids.
Q: Why does the literature mention "Hydrolysis of Sulfonamides" requiring strong acid?
A: That refers to Chemical Hydrolysis (breaking the molecule into Sulfanilic Acid + Amine). This requires 25%
References
-
Solubility & Thermodynamics
-
Wang, J., et al. (2025). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents. ResearchGate.
-
-
pKa and Chemical Properties
-
Hydrolytic Stability (OECD Guidelines)
-
OECD SIDS. (2007). p-Toluenesulfonamide: SIDS Initial Assessment Report. OECD.[5]
-
-
Chloramine-T Distinction
-
Ataman Chemicals. Sodium P-Toluenesulfonchloramide (Chloramine-T) Technical Data.
-
Sources
Optimizing reaction temperature for sodium p-toluenesulfonamide coupling
Topic: Optimizing Reaction Temperature for Sodium p-Toluenesulfonamide Coupling Role: Senior Application Scientist, Process Chemistry Division
Introduction: The Thermodynamic Balancing Act
Welcome to the technical guide for optimizing coupling reactions involving Sodium p-Toluenesulfonamide (TsNHNa) . As researchers, we often treat temperature as a simple "accelerator pedal." However, in sulfonamide couplings—particularly Palladium-catalyzed Buchwald-Hartwig aminations or Copper-mediated Ullmann-type reactions—temperature is a selective filter.
Using the pre-formed sodium salt (TsNHNa) offers a distinct advantage: it removes the need for in-situ deprotonation by harsh bases (like NaOtBu), protecting base-sensitive substrates. However, it introduces a critical challenge: Solubility vs. Stability .
-
Low Temperature (<80°C): TsNHNa often remains an insoluble aggregate in standard non-polar coupling solvents (Toluene, Dioxane), leading to "heterogeneous stalling."
-
High Temperature (>110°C): Promotes solubility and reductive elimination but risks desulfonylation (extrusion of SO₂) and catalyst deactivation.
This guide provides the logic, protocols, and troubleshooting steps to find your reaction's kinetic sweet spot.
Module 1: Decision Framework (Visualization)
Before heating your reaction block, use this logic flow to determine your starting temperature strategy based on solvent and catalyst choice.
Caption: Logic flow for selecting initial temperature ranges based on solvent polarity and metal center.
Module 2: Troubleshooting Guide & FAQs
This section addresses specific failure modes observed in the field.
Scenario A: The "Black Box" Precipitate
User Question: My reaction turned black immediately upon reaching 110°C, and I see a large peak for p-toluenesulfonamide (protonated) but no product. What happened?
Technical Diagnosis: You likely experienced Palladium Black precipitation coupled with reductive desulfonylation .
-
Catalyst Death: At 110°C, without sufficient ligand stabilization (e.g., using PPh3 instead of XPhos), Pd(0) aggregates into inactive nanoparticles (Pd black).
-
Desulfonylation: High temperatures can cause the cleavage of the C-S bond, releasing SO₂. The "protonated" byproduct you see is likely the result of the sulfonamide scavenging a proton after the catalyst failed to insert.
Corrective Action:
-
Lower Temperature: Drop to 90°C.
-
Upgrade Ligand: Switch to a bulky, electron-rich biaryl phosphine (e.g., XPhos or BrettPhos ). These ligands create a "protective shell" around the Pd center, raising the decomposition temperature of the active catalyst species [1].
Scenario B: The "Stalled" Heterogeneous Mixture
User Question: I am using Toluene at 80°C. The TsNHNa salt is just sitting at the bottom of the flask. Conversion is stuck at 10%. Should I crank the heat to 130°C?
Technical Diagnosis: This is a Phase Transfer Limitation . TsNHNa is an ionic salt; Toluene is non-polar. Heating to 130°C might dissolve it, but it will also likely decompose your catalyst or substrate.
Corrective Action: Do not simply increase heat. Instead, increase the effective concentration of the nucleophile:
-
Co-solvent Approach: Add 10-20% v/v of tert-Amyl alcohol or DMF to the Toluene. This bridges the polarity gap without requiring excessive heat.
-
Phase Transfer Catalyst: Add 18-Crown-6 (1.0 equiv relative to Na). This encapsulates the sodium cation, "greasing" the sulfonamide anion into the organic phase, allowing the reaction to proceed at 80-90°C [2].
Scenario C: Homocoupling Impurities
User Question: I see significant homocoupling of my aryl halide (Ar-Ar) at 100°C.
Technical Diagnosis: Homocoupling is often a symptom of slow transmetallation or amine coordination . If the TsNHNa is not entering the catalytic cycle fast enough (due to low solubility or steric bulk), the Pd(II)-Aryl species consumes a second equivalent of Aryl-X.
Corrective Action:
-
Kinetic Control: Lower the temperature to 70-80°C but increase catalyst loading slightly.
-
Slow Addition: Do not add the aryl halide all at once. A slow addition keeps the concentration of Ar-Pd-X low, favoring the reaction with the sulfonamide over the homocoupling pathway.
Module 3: Data & Experimental Protocols
Solvent-Temperature Compatibility Table
Use this table to select the safe operating window for TsNHNa couplings.
| Solvent | Boiling Point (°C) | Solubility of TsNHNa (25°C) | Recommended Reaction Temp | Risk Factor |
| 1,4-Dioxane | 101 | Low | 90-100°C | Peroxide formation; requires rigorous degassing. |
| Toluene | 110 | Very Low | 100-110°C | Requires Phase Transfer Catalyst or co-solvent. |
| DMF | 153 | High | 80-100°C | Decomposition of solvent at >120°C (forms dimethylamine). |
| t-Amyl Alcohol | 102 | Moderate | 90-100°C | Excellent balance of solubility and stability. |
| Water | 100 | Very High | 25-100°C | Only for specialized water-soluble catalysts (e.g., TPGS-750-M). |
Protocol: The "Temperature Step" Optimization
Do not run a single reaction. Run a parallel screen.
Objective: Determine the minimum temperature required for >90% conversion within 4 hours.
Materials:
-
Reaction Block (e.g., ChemGlass or Radleys) capable of 4 simultaneous temps.
-
Reagents: Aryl Halide (1.0 eq), TsNHNa (1.2 eq), Pd(OAc)2 (2 mol%), XPhos (4 mol%).
-
Solvent: 1,4-Dioxane (0.2 M concentration).
Workflow:
-
Preparation: Charge 4 vials with reagents and solvent inside a glovebox or under Argon flow.
-
The Gradient: Set the reactor block to a gradient: 70°C, 90°C, 110°C, 130°C .
-
Sampling:
-
Take a 50 µL aliquot at t=30 mins (Initial Rate Check).
-
Take a 50 µL aliquot at t=4 hours (Conversion Check).
-
-
Analysis: Dilute aliquots in MeOH and analyze via UPLC/HPLC.
-
Success Metric: Look for the lowest temperature where conversion >90% AND byproduct (Ar-Ar or Ar-H) < 5%.
-
Module 4: Mechanistic Visualization
Understanding where temperature impacts the cycle helps you troubleshoot.
Caption: The Pd-catalyzed cycle. Note that "Amine Coordination" is the bottleneck if the salt is insoluble.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Klapars, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society.
-
Yalkowsky, S.H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Data supporting solubility trends of sulfonamide salts).
-
BenchChem Technical Notes. (2025). "Managing exothermic reactions in the synthesis of sulfonamides."
Sources
Technical Support Center: Separation of p-Toluenesulfonamide from p-Toluenesulfonic Acid
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of separating p-toluenesulfonamide from its precursor, p-toluenesulfonic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work, with a focus on the underlying chemical principles to empower effective problem-solving.
I. Understanding the Separation Challenge: A Tale of Two Acidities
The primary challenge in separating p-toluenesulfonic acid (PTSA) and p-toluenesulfonamide (PTSAm) lies in their differing acidic properties. PTSA is a strong organic acid, comparable in strength to mineral acids, with a pKa around -2.8.[1][2] This means it readily donates a proton in aqueous solutions. In contrast, p-toluenesulfonamide is significantly less acidic. While the sulfonamide nitrogen can be deprotonated, it requires a much stronger base. This substantial difference in acidity is the cornerstone of most successful separation strategies.
II. Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method to separate p-toluenesulfonic acid from p-toluenesulfonamide on a lab scale?
The most common and effective method is an acid-base liquid-liquid extraction.[3][4][5][6] This technique leverages the significant difference in acidity between the two compounds. By dissolving the mixture in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), the highly acidic p-toluenesulfonic acid is deprotonated to form its water-soluble sodium salt (sodium p-toluenesulfonate), which partitions into the aqueous layer. The much less acidic p-toluenesulfonamide remains in the organic layer.
Q2: Why is my p-toluenesulfonamide still contaminated with p-toluenesulfonic acid after a basic wash?
There are several potential reasons for this:
-
Incomplete Extraction: A single extraction may not be sufficient. It is often necessary to perform multiple washes with the basic solution to ensure all the p-toluenesulfonic acid is removed from the organic layer.
-
Insufficient Base: Ensure you are using a sufficient molar equivalent of the base to neutralize all the p-toluenesulfonic acid present in your mixture. A slight excess of base is often recommended.
-
pH of the Aqueous Layer: The pH of the aqueous layer should be sufficiently high to deprotonate the p-toluenesulfonic acid. For a strong acid like PTSA, a weak base like sodium bicarbonate is usually adequate. However, if you are still facing issues, a stronger base like sodium hydroxide can be used.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping some of the aqueous layer (containing the sodium p-toluenesulfonate) in the organic phase. See the troubleshooting section for guidance on breaking emulsions.
Q3: Can I use recrystallization to separate the two compounds?
Recrystallization can be a viable method, but it is highly dependent on the solvent system and the relative concentrations of the two compounds. The success of this technique relies on a significant difference in the solubility of p-toluenesulfonic acid and p-toluenesulfonamide in a particular solvent at different temperatures. For instance, p-toluenesulfonic acid is highly soluble in water and polar organic solvents like alcohols.[1][7][8] p-Toluenesulfonamide has more moderate solubility in water but is soluble in many organic solvents.[9][10] Finding a solvent where one is highly soluble and the other is sparingly soluble at a given temperature is key.
Q4: I have isolated the sodium p-toluenesulfonate in the aqueous layer. How do I get back the p-toluenesulfonic acid?
To recover the p-toluenesulfonic acid from the aqueous solution of its sodium salt, you need to acidify the solution. By adding a strong acid, such as hydrochloric acid (HCl), you will protonate the sulfonate anion, regenerating the p-toluenesulfonic acid. As p-toluenesulfonic acid has some solubility in water, you may need to concentrate the aqueous solution or perform a subsequent extraction with an organic solvent to fully recover it.
III. Troubleshooting Guides
A. Troubleshooting Liquid-Liquid Extractions
Issue 1: Persistent Emulsion at the Interface
-
Cause: Vigorous shaking, high concentrations of solutes, or the presence of surfactants can lead to the formation of stable emulsions.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes be effective.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.
-
Issue 2: Poor Separation of Layers
-
Cause: The densities of the organic and aqueous layers may be too similar.
-
Solution:
-
Solvent Choice: Select an organic solvent with a density significantly different from water (e.g., diethyl ether or ethyl acetate are less dense, while dichloromethane is denser).
-
Dilution: Diluting the aqueous or organic phase with more of the respective solvent can sometimes alter the density enough to improve separation.
-
B. Troubleshooting Recrystallization
Issue 1: Oiling Out Instead of Crystallization
-
Cause: The solute is melting at the boiling point of the solvent or the solution is supersaturated to a point where the solute comes out of solution as a liquid instead of a solid.
-
Solution:
-
Add More Solvent: Add more of the hot solvent to dissolve the oil, then allow it to cool slowly.
-
Lower the Temperature: If possible, use a lower boiling point solvent.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.
-
Seed Crystals: Add a small crystal of the pure compound to initiate crystallization.
-
Issue 2: No Crystals Form Upon Cooling
-
Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth.
-
Solution:
-
Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration of the solute.
-
Induce Crystallization: Use the scratching or seeding techniques mentioned above.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.
-
IV. Experimental Protocols
Protocol 1: Separation via Acid-Base Extraction
This protocol outlines the separation of a mixture of p-toluenesulfonic acid and p-toluenesulfonamide using liquid-liquid extraction.
Materials:
-
Mixture of p-toluenesulfonic acid and p-toluenesulfonamide
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the mixture in a suitable volume of diethyl ether in an Erlenmeyer flask.
-
Transfer: Transfer the ethereal solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (diethyl ether) and the bottom will be the aqueous phase.
-
Draining: Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh saturated sodium bicarbonate solution two more times to ensure complete removal of the p-toluenesulfonic acid. Combine all aqueous extracts.
-
Isolation of p-Toluenesulfonamide:
-
Wash the organic layer with brine.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate on a rotary evaporator to obtain the p-toluenesulfonamide.
-
-
Isolation of p-Toluenesulfonic Acid:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M hydrochloric acid while stirring until the solution is acidic (test with pH paper).
-
The p-toluenesulfonic acid may precipitate out. If it does not, extract the acidified aqueous solution with three portions of diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the p-toluenesulfonic acid.
-
Visualizing the Workflow: Acid-Base Extraction
Caption: Workflow for separating PTSA and PTSAm via acid-base extraction.
V. Data Summary
| Compound | Formula | Molar Mass ( g/mol ) | pKa | Water Solubility |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | ~ -2.8[1][2] | 67 g/100 mL[1][11] |
| p-Toluenesulfonamide | C₇H₉NO₂S | 171.22 | ~ 10 | 3.2 g/L at 25°C[10] |
VI. Advanced Separation Techniques
For more challenging separations or for analytical purposes, chromatographic methods can be employed.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for separating sulfonamides and sulfonic acids.[12] A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol is typically used.
-
Ion-Exchange Chromatography: This technique can be effective due to the ionic nature of p-toluenesulfonic acid and the potential for p-toluenesulfonamide to be protonated under acidic conditions.
VII. References
-
Wikipedia. p-Toluenesulfonic acid. [Link]
-
Solubility of Things. p-Toluenesulfonic acid. [Link]
-
chemeurope.com. p-Toluenesulfonic acid. [Link]
-
W.T.C. Products B.V. para-Toluenesulfonic acid (Technical Grade). [Link]
-
Ataman Kimya. SODIUM P-TOLUENESULFONCHLORAMIDE. [Link]
-
PubChem. p-Toluenesulfonic acid. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. [Link]
-
PMC. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
-
ResearchGate. Measurement and Correlation for the Solubility of Sodium p -Toluenesulfonate, Sodium Sulfite, and Sodium p -Methylphenoxide in Aqueous Sodium Hydroxide Solutions and Sodium Sulfite in Aqueous Ethanol Solutions. [Link]
-
Tiei. Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
Analytical Chemistry. Identification of sulfonic acids and sulfonates by mass spectrometry. [Link]
-
oecd.org. P-TOLUENESULFONAMIDE CAS N°: 70-55-3. [Link]
-
ResearchGate. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
JoVE. Video: Extraction - Concept. [Link]
-
Google Patents. DE77435C - Process for the purification of crude toluenesulfonamide.
-
Organic Syntheses. p-Toluenesulfinic acid, sodium salt. [Link]
-
PHYWE. Preparation of p-toluenesulfonic acid. [Link]
-
ResearchGate. Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. [Link]
-
ResearchGate. Cocrystal Screening of Anticancer Drug p-Toluenesulfonamide and Preparation by Supercritical Antisolvent Process. [Link]
-
Patsnap Eureka. Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. [Link]
-
ResearchGate. Separation of sodium sulfate and p-toluene sulfonic acid by electrodialysis. [Link]
-
Google Patents. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
-
Organic Syntheses. METHYL p-TOLYL SULFONE. [Link]
-
Sciencemadness.org. Sodium p-toluenesulfonic acid. [Link]
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- 4. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide: Potassium Phthalimide vs. Sodium p-Toluenesulfonamide for Primary Amine Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficient and clean synthesis of primary amines is a cornerstone. These moieties are ubiquitous in bioactive molecules and functional materials. The direct alkylation of ammonia is often fraught with challenges, primarily over-alkylation, leading to complex mixtures of primary, secondary, and tertiary amines.[1][2] To circumvent this, chemists have developed elegant strategies using ammonia surrogates. This guide provides an in-depth comparison of two venerable yet highly relevant methods: the Gabriel synthesis, utilizing potassium phthalimide, and the sulfonamide-based approach, using reagents like sodium p-toluenesulfonamide.
This document is structured to provide not just procedural details but also the underlying chemical logic, empowering researchers to make informed decisions based on the specific demands of their synthetic targets.
The Gabriel Synthesis: A Classic Route Using Potassium Phthalimide
First reported by Siegmund Gabriel in 1887, this method employs the potassium salt of phthalimide as a protected form of ammonia.[3][4] Its enduring utility stems from its ability to cleanly produce primary amines by preventing the common issue of over-alkylation.[3][5][6]
Mechanism of Action
The synthesis proceeds in two main stages: N-alkylation and deprotection.
-
N-Alkylation: Phthalimide's N-H proton is significantly acidic (pKa ≈ 8.3) due to the resonance stabilization provided by the two adjacent carbonyl groups.[2][7] Deprotonation with a suitable base, such as potassium hydroxide, generates the phthalimide anion, a potent nucleophile.[3][5][7] This anion then displaces a halide from a primary alkyl halide via an SN2 reaction, forming an N-alkylphthalimide.[7][8] The bulky nature of the phthalimide nucleophile generally restricts this reaction to methyl and primary alkyl halides, as secondary halides are prone to elimination or fail to react.[1][7][8]
-
Deprotection: The final step is the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved under various conditions, each with its own set of advantages and drawbacks.
-
Acidic or Basic Hydrolysis: This traditional method involves harsh conditions, such as refluxing with strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH).[8][9] These conditions can lead to low yields and are incompatible with sensitive functional groups in the substrate.[7][8][10]
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common and milder method, involving treatment with hydrazine (N₂H₄).[1][7][8] The reaction yields the free primary amine and a stable, often insoluble, phthalhydrazide byproduct, which can be removed by filtration.[1][8][9] While milder than hydrolysis, this method can still be challenging due to the difficulty in separating the byproduct.[8]
-
Caption: Mechanism of the Gabriel Synthesis for primary amines.
The Sulfonamide Approach: Versatility with p-Toluenesulfonamide
An alternative strategy involves the use of sulfonamides, such as p-toluenesulfonamide (tosylamide), as the nitrogen source.[4][8] This method, while also involving N-alkylation and deprotection steps, offers a different set of synthetic trade-offs. The sodium salt, sodium p-toluenesulfonamide, is a common starting material.
Mechanism of Action
Similar to the Gabriel synthesis, this process is a two-stage sequence.
-
N-Alkylation: The N-H protons of a primary sulfonamide are acidic due to the powerful electron-withdrawing effect of the sulfonyl group. This allows for easy deprotonation with a base like potassium carbonate to form the sulfonamide anion.[11] This anion then undergoes SN2 alkylation with a primary or even some secondary alkyl halides.[11] A key advantage here is that the resulting N-alkylsulfonamide is generally not nucleophilic enough for a second alkylation, thus preventing over-alkylation.[12]
-
Deprotection: The robustness of the N-S bond in the N-alkyl-p-toluenesulfonamide is a double-edged sword. While it makes the intermediate stable to a wide range of conditions, its cleavage often requires harsh reagents.[13][14]
-
Strongly Acidic Conditions: Refluxing with HBr in acetic acid, often with a scavenger like phenol, is a classic method.[11][12] However, these conditions are not suitable for acid-labile substrates.
-
Reductive Cleavage: Milder conditions have been developed using reducing agents. Methods like sodium in liquid ammonia (Birch conditions), sodium naphthalenide, or samarium(II) iodide (SmI₂) can effectively cleave the tosyl group.[13][14][15] These reductive methods have expanded the utility of the sulfonamide approach to more complex and sensitive molecules.[14][16]
-
Caption: Mechanism of the Sulfonamide-based Amine Synthesis.
Head-to-Head Comparison: Performance & Practicality
The choice between potassium phthalimide and sodium p-toluenesulfonamide is dictated by the substrate, desired reaction conditions, and scale.
| Feature | Gabriel Synthesis (Potassium Phthalimide) | Sulfonamide Method (Sodium p-Toluenesulfonamide) |
| Nitrogen Source Acidity | pKa ≈ 8.3. Requires a moderately strong base (e.g., KOH).[2][7] | pKa ≈ 10-11. Requires a base like K₂CO₃ or NaH.[11] |
| Substrate Scope | Primarily limited to methyl and primary alkyl halides due to the bulky nucleophile.[7][8] | Broader scope, including some secondary alkyl halides.[11] |
| Alkylation Conditions | Typically requires polar aprotic solvents like DMF or DMSO.[17][18] | Versatile; can be run in DMF, acetonitrile, etc.[11][19] |
| Deprotection Conditions | MILD: Hydrazinolysis (neutral).[8][9] HARSH: Strong acid/base hydrolysis.[8] | HARSH: Strong acid (HBr/AcOH).[11][12] MILD: Reductive cleavage (SmI₂, Na/NH₃).[13][14][15] |
| Key Advantages | Very reliable for primary amines.[17][18] Milder deprotection (hydrazinolysis) is common.[1] | Broader substrate scope for alkylation.[11] Sulfonamide intermediates are highly crystalline and easy to purify. |
| Key Limitations | Restricted to primary alkyl halides.[8] Phthalhydrazide byproduct can be difficult to remove.[8] | Deprotection is often challenging and requires harsh or specialized reagents.[12][13][14] |
Experimental Protocols & Workflow
To provide a practical context, detailed protocols for the synthesis of benzylamine, a common primary amine, are presented below using both methods.
General Laboratory Workflow
Caption: Comparative workflow for amine synthesis.
Protocol 1: Synthesis of Benzylamine via Gabriel Synthesis
Part A: N-Alkylation
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add potassium phthalimide (1.0 eq) to anhydrous N,N-dimethylformamide (DMF).
-
To this suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water to precipitate the N-benzylphthalimide.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
Part B: Deprotection (Hydrazinolysis)
-
Suspend the dried N-benzylphthalimide (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.[9]
-
Heat the mixture to reflux for 2-3 hours. A thick white precipitate of phthalhydrazide will form.[9]
-
Cool the mixture, add dilute hydrochloric acid to dissolve the precipitate and protonate the amine.
-
Filter to remove the insoluble phthalhydrazide.
-
Make the filtrate basic with a strong base (e.g., 2M NaOH) to liberate the free benzylamine.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford benzylamine. Further purification can be achieved by distillation.
Protocol 2: Synthesis of Benzylamine via the Sulfonamide Method
Part A: N-Alkylation
-
To a solution of p-toluenesulfonamide (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).[11]
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) to the mixture.[11]
-
Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC.[11]
-
After completion, cool the reaction, pour it into water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude N-benzyl-p-toluenesulfonamide can be purified by chromatography or recrystallization.
Part B: Deprotection (Acidic Cleavage)
-
To the N-benzyl-p-toluenesulfonamide (1.0 eq), add a solution of 33% HBr in acetic acid and phenol (2.0 eq) as a scavenger.[11]
-
Heat the mixture at 80-100 °C for 2-6 hours.[11]
-
Cool the reaction mixture and carefully neutralize with a strong base (e.g., 6M NaOH) to a pH > 10.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude benzylamine. Purify by distillation.
Conclusion and Expert Recommendation
Both the Gabriel synthesis and the sulfonamide method are powerful tools for the synthesis of primary amines, effectively solving the over-alkylation problem associated with direct ammonia alkylation.
-
The Gabriel Synthesis should be the go-to method for the clean synthesis of primary amines from primary alkyl halides , especially when mild deprotection conditions are paramount. The reliability of the Ing-Manske hydrazinolysis makes it highly attractive for substrates that cannot tolerate strong acids or harsh reducing agents.
-
The Sulfonamide Method offers greater flexibility in substrate scope , accommodating some secondary alkyl halides where the Gabriel synthesis fails. Its primary drawback is the historically harsh deprotection. However, with the advent of modern reductive cleavage methods (e.g., SmI₂), its applicability has broadened significantly.[15][16] This method is particularly advantageous when the sulfonamide intermediate's high crystallinity can be exploited for easy purification.
For drug development professionals, where substrate complexity and functional group tolerance are critical, the choice will depend on a careful analysis of the target molecule. If the alkylating agent is a simple primary halide and the molecule contains sensitive functionalities, the Gabriel synthesis is often the safer choice. If the synthesis requires the use of a more sterically hindered halide, or if the intermediate benefits from a robust protecting group during subsequent transformations, the sulfonamide route, coupled with a modern reductive deprotection, is a superior strategy.
References
-
D. P. Curran, et al. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503-6. [Link]
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BYJU'S. (2019). Gabriel Phthalimide Synthesis Mechanism. BYJU'S. [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Organic Chemistry Tutor. [Link]
-
Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]
-
Testbook. (2023). Gabriel Phthalimide Synthesis Mechanism. Testbook.com. [Link]
-
Organic Chemistry Portal. Gabriel Synthesis. Organic Chemistry Portal. [Link]
- Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Wikipedia. Gabriel synthesis. Wikipedia. [Link]
-
Chem-Station. (2014). Fukuyama Amine Synthesis. Chem-Station International Edition. [Link]
-
Cambridge University Press. (2010). Gabriel Synthesis. Cambridge University Press. [Link]
-
ResearchGate. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. ResearchGate. [Link]
-
ResearchGate. (2019). Photochemical Desulfonylation of N Tosyl Amides by 2Phenyl N , N ′-Dimethylbenzimidazoline (PDMBI). ResearchGate. [Link]
-
Ariffin, A., et al. (2011). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. [Link]
-
ResearchGate. (2020). A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected... ResearchGate. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]
-
Unacademy. Gabriel Phthalimide Synthesis Mechanism. Unacademy. [Link]
-
Wikipedia. Tosyl group. Wikipedia. [Link]
-
PubMed. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. PubMed. [Link]
-
Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]
-
Bhadouriya, A. UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS. Self-published. [Link]
-
Professor Dave Explains. (2021). Gabriel Amine Synthesis. YouTube. [Link]
-
Chemistry Steps. (2020). The Gabriel Synthesis. Chemistry Steps. [Link]
- Google Patents. (2015). Method for preparing N-alkyl-p-toluenesulfonamide.
-
Organic Chemistry Portal. p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2012). Application for the Synthesis of Primary Amines. Green Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. [Link]
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A Comparative Guide to the UV-Vis Absorption Spectra of p-Toluenesulfonamide and Its Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of p-toluenesulfonamide and its common salts, including sodium, potassium, and ammonium p-toluenesulfonamide. Understanding the UV-Vis absorption characteristics of these compounds is crucial for their quantification, purity assessment, and the study of their chemical behavior in various applications, from organic synthesis to pharmaceutical development.
Introduction: The Significance of p-Toluenesulfonamide and its Salts
p-Toluenesulfonamide, a derivative of toluene, is a key intermediate in the synthesis of a wide range of organic compounds, including dyes, pharmaceuticals, and plasticizers. Its salts are often utilized to enhance solubility or to facilitate specific chemical reactions. The structural integrity and purity of these compounds are paramount, and UV-Vis spectroscopy offers a rapid, non-destructive, and highly effective method for their analysis.
The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For p-toluenesulfonamide and its salts, the absorption of UV light primarily results from π → π* electronic transitions within the aromatic benzene ring. The substitution of the benzene ring with a methyl group and a sulfonamide group influences the energy of these transitions, leading to a characteristic absorption spectrum.
The Impact of Salt Formation on UV-Vis Absorption
The formation of a salt from p-toluenesulfonamide involves the deprotonation of the acidic sulfonamide nitrogen atom (-SO₂NH₂), resulting in the formation of the p-toluenesulfonamide anion (-SO₂NH⁻) and a corresponding cation (e.g., Na⁺, K⁺, NH₄⁺). This deprotonation is the primary factor that differentiates the UV-Vis spectrum of the salt from that of the neutral parent compound.
The introduction of a negative charge on the nitrogen atom leads to an increase in electron density on the sulfonamide group, which in turn affects the electronic distribution of the entire molecule. This alteration of the chromophore results in observable changes in the UV-Vis absorption spectrum. Specifically, the deprotonation of sulfonamides is known to cause a hyperchromic effect , which is an increase in the molar absorptivity (ε), signifying a higher probability of the electronic transition. A slight shift in the wavelength of maximum absorbance (λmax) may also be observed.
Comparative UV-Vis Spectral Data
The UV-Vis absorption spectrum of p-toluenesulfonamide is characterized by absorption bands in the UV region. In a non-polar solvent like alcohol, p-toluenesulfonamide exhibits a maximum absorption (λmax) at approximately 224 nm, with a shoulder at around 263-275 nm.[1]
Table 1: Comparison of Expected UV-Vis Absorption Characteristics
| Compound | Form in Solution | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Key Influencing Factor |
| p-Toluenesulfonamide | Neutral | ~224, ~263-275 (shoulder) | Moderate | Electronic transitions in the neutral molecule |
| Sodium p-Toluenesulfonamide | Anionic | Similar to neutral form, possible slight shift | Higher than neutral form | Deprotonation of the sulfonamide group |
| Potassium p-Toluenesulfonamide | Anionic | Similar to neutral form, possible slight shift | Higher than neutral form | Deprotonation of the sulfonamide group |
| Ammonium p-Toluenesulfonamide | Anionic | Similar to neutral form, possible slight shift | Higher than neutral form | Deprotonation of the sulfonamide group |
The Subtle Influence of the Counter-ion
The nature of the cation (Na⁺, K⁺, NH₄⁺) in the salt is expected to have a minimal direct impact on the UV-Vis absorption spectrum. This is because these ions do not possess any chromophoric groups that absorb in the near-UV region. However, they can exert a secondary influence through interactions with the p-toluenesulfonamide anion in solution.
The size and charge density of the cation can affect the solvation shell around the anion and the degree of ion pairing. These subtle interactions can, in some cases, lead to minor shifts in the λmax or changes in the fine structure of the absorption bands. For instance, studies on other organic anions have shown that metal ions can influence their UV-Vis spectra, with the effect being dependent on the metal's ionic radius and charge.[2][3] Generally, for singly charged cations like Na⁺, K⁺, and NH₄⁺, these effects are expected to be very small and may not be easily discernible without high-resolution spectrophotometry and carefully controlled experimental conditions.
Experimental Protocol for Comparative UV-Vis Analysis
To experimentally verify the differences in the UV-Vis absorption spectra of p-toluenesulfonamide and its salts, the following protocol can be employed. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.
Materials:
-
p-Toluenesulfonamide (high purity)
-
Sodium p-toluenesulfonamide
-
Potassium p-toluenesulfonamide
-
Ammonium p-toluenesulfonamide
-
Spectrophotometric grade solvent (e.g., methanol, ethanol, or water)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which all the compounds are soluble. Methanol or ethanol are good initial choices. For direct comparison, using the same solvent for all samples is critical.
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of p-toluenesulfonamide and each of its salts.
-
Dissolve each compound in the chosen solvent in a separate volumetric flask to prepare stock solutions of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
From each stock solution, prepare a series of dilutions to a concentration range that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used for the samples.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra to correct for any solvent absorption.
-
-
Sample Measurement:
-
Rinse a quartz cuvette with a small amount of the first working solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this step for all the prepared working solutions of p-toluenesulfonamide and its salts.
-
-
Data Analysis:
-
Identify the λmax for each compound.
-
Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) for each compound at its λmax.
-
Compare the λmax and ε values for p-toluenesulfonamide and its salts.
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the comparative UV-Vis analysis of p-toluenesulfonamide and its salts.
Conclusion
The UV-Vis absorption spectra of p-toluenesulfonamide and its salts are primarily governed by the electronic transitions within the substituted benzene ring. The key difference between the neutral compound and its salts arises from the deprotonation of the sulfonamide nitrogen upon salt formation. This leads to an anticipated hyperchromic effect in the salts, resulting in a higher molar absorptivity compared to the parent compound. While the λmax is not expected to shift dramatically, minor changes may occur. The influence of the counter-ions (Na⁺, K⁺, NH₄⁺) is predicted to be minimal, though subtle effects on the spectra due to ion-pairing and solvation cannot be entirely ruled out. The provided experimental protocol offers a robust framework for researchers to obtain and compare the UV-Vis spectral data of these compounds, enabling accurate quantification and a deeper understanding of their chemical properties.
References
-
Revealing the Role of Metals and Anions in Nitrophenol UV–Visible Spectroscopies and Their Atmospheric Implication. ACS Earth and Space Chemistry. [Link]
-
Experimental and computational approach on p-toluenesulfonamide and its derivatives. Journal of Molecular Structure. [Link]
-
Notable effects of metal salts on UV-vis absorption spectra of α-, β-, γ-, and δ-tocopheroxyl radicals in acetonitrile solution. The complex formation between tocopheroxyls and metal cations. The Journal of Physical Chemistry B. [Link]
-
p-Toluenesulfonamide. PubChem. [Link]
Sources
- 1. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Notable effects of metal salts on UV-vis absorption spectra of α-, β-, γ-, and δ-tocopheroxyl radicals in acetonitrile solution. The complex formation between tocopheroxyls and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Afterlife of a Reagent: A Guide to the Proper Disposal of Sodium p-Toluenesulfonamide
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of Sodium p-toluenesulfonamide, a common reagent in organic synthesis.[1] Our focus is to move beyond generic advice, offering a technical narrative that explains the causality behind each procedural step, ensuring a self-validating system of safety and compliance for laboratory professionals.
Understanding the Subject: Hazards and Environmental Persistence
Sodium p-toluenesulfonamide (also known as Tosylamide sodium salt) is a white crystalline solid.[1] While not classified as an acutely hazardous substance, it can cause skin and eye irritation.[2] The primary concern driving stringent disposal protocols is its environmental fate. Aromatic sulfonamides are generally stable in neutral, acidic, or alkaline aqueous solutions and are not readily biodegradable.[3] This persistence means that improper disposal, particularly release into sewer systems, can lead to the accumulation of this synthetic compound in aquatic environments, where it is toxic to some organisms like algae.[2][3] Therefore, the core principle of its disposal is containment and destruction, not dilution or environmental release.
Key Safety Precautions during Handling and Waste Management:
| Precaution | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum). | Prevents eye irritation or injury from dust or splashes. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a lab coat or impervious clothing. | Avoids direct skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed if dust is generated. | Prevents inhalation of airborne particles. |
| Engineering Controls | Handle in a chemical fume hood, especially when dealing with powders. | Minimizes exposure to airborne dust and vapors. |
This data is synthesized from multiple safety data sheets.[4][5]
The Cardinal Rule: Segregation at the Source
The most critical step in managing Sodium p-toluenesulfonamide waste is meticulous segregation at the point of generation. Mixing different waste streams can create hazardous reactions, complicate the disposal process, and significantly increase costs. Each waste form must be considered separately.
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable framework for managing different waste streams containing Sodium p-toluenesulfonamide.
Unused or Expired Solid Sodium p-Toluenesulfonamide
This is considered the primary chemical waste stream.
Protocol:
-
Container Selection: Place the solid waste in its original container if possible, or a new, clean, and clearly labeled container that is compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle).
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Sodium p-toluenesulfonamide"
-
The words "Hazardous Waste"
-
The date accumulation started
-
The relevant hazard pictograms (e.g., an exclamation mark for irritant).
-
-
Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials like strong oxidizing agents, acids, and bases.[6][7]
-
Disposal: Arrange for pickup by your institution's licensed chemical waste disposal service. The material will typically be disposed of by controlled incineration with flue gas scrubbing or at a chemical destruction plant.[4]
Contaminated Solid Waste (Gloves, Weighing Paper, Wipes)
This category includes lab debris that is grossly contaminated with the solid chemical.
Protocol:
-
Collection: Place all contaminated items into a dedicated, heavy-duty plastic bag or a lined container (e.g., a pail lined with a clear plastic bag).[5]
-
Labeling: Label the bag or container as "Solid Waste Contaminated with Sodium p-toluenesulfonamide."
-
Storage: Seal the bag or container and store it in the designated satellite accumulation area.
-
Disposal: This waste stream must be collected by a licensed chemical waste disposal company, typically for incineration.
Aqueous Solutions Containing Sodium p-Toluenesulfonamide
CRITICAL: Do NOT dispose of any solution containing Sodium p-toluenesulfonamide down the drain. [4][6] Its stability and potential ecotoxicity make sewer disposal unacceptable.[3]
Protocol:
-
Container Selection: Collect all aqueous waste containing Sodium p-toluenesulfonamide in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or HDPE carboy).
-
Labeling: Attach a hazardous waste label. List all chemical components and their approximate concentrations, including water. For example: "Aqueous Waste: Sodium p-toluenesulfonamide (~5%), Water (95%)."
-
Storage: Keep the container sealed when not in use and store it in secondary containment (such as a tray) to prevent spills. Store in the satellite accumulation area.
-
Disposal: Arrange for pickup by your institution's licensed chemical waste disposal service.
Contaminated Glassware and Sharps
Protocol:
-
Gross Decontamination: Whenever possible, rinse the glassware with a small amount of a suitable solvent (e.g., water or ethanol) to remove the bulk of the residue. This rinseate must be collected and disposed of as aqueous chemical waste (see section 3.3).
-
Sharps Disposal: Dispose of any contaminated sharps (needles, razor blades) or broken glass in a designated, puncture-resistant sharps container specifically labeled for chemically contaminated sharps.[5]
-
Non-Sharp Glassware: After gross decontamination, glassware can typically be washed following standard laboratory procedures. If the glassware cannot be decontaminated, it should be disposed of as contaminated solid waste.
The Question of In-Lab Deactivation
For many chemicals, in-lab neutralization or deactivation procedures can render them safe for less hazardous disposal routes. However, for aromatic sulfonamides like Sodium p-toluenesulfonamide, this is not the case. Research into the degradation of sulfonamides focuses on Advanced Oxidation Processes (AOPs) such as ozonation, UV/persulfate treatment, or Fenton oxidation.[4][8][9][10] These are powerful, industrial-scale techniques that are not safe or practical to perform in a standard laboratory setting. They require specialized equipment and generate highly reactive species.
Therefore, there are no recommended, simple chemical procedures for the deactivation of Sodium p-toluenesulfonamide waste at the laboratory bench. The most authoritative and safest approach is to segregate the waste as described above and entrust it to a professional waste management service.
Disposal Workflow and Summary
The following diagram illustrates the decision-making process for the proper disposal of Sodium p-toluenesulfonamide waste streams.
Caption: Decision workflow for the proper disposal of Sodium p-toluenesulfonamide waste.
Summary of Disposal Procedures:
| Waste Stream | Container | Key Instructions | Final Disposal |
| Pure/Expired Solid | Original or new, labeled HDPE container. | Label as "Hazardous Waste" with the full chemical name. | Licensed Disposal Service |
| Contaminated Solids | Lined pail or heavy-duty, labeled plastic bag. | Collect gloves, wipes, etc. Seal and label clearly. | Licensed Disposal Service |
| Aqueous Solutions | Labeled glass or HDPE carboy in secondary containment. | DO NOT SEWER. Label with all components and concentrations. | Licensed Disposal Service |
| Contaminated Sharps | Puncture-resistant, labeled sharps container. | Collect needles, broken glass, etc. | Licensed Disposal Service |
| Empty Original Container | N/A | Triple rinse with a suitable solvent, collecting the rinseate as liquid waste. Deface the label. | Dispose of as regular lab glass/plastic trash. |
Conclusion
The responsible disposal of Sodium p-toluenesulfonamide is a straightforward process when guided by the principles of safety, segregation, and regulatory compliance. Its environmental persistence makes the prohibition of sewer disposal an absolute imperative.[3] By adhering to the detailed protocols for different waste streams, researchers can ensure they are protecting themselves, their colleagues, and the environment. Ultimately, a deep understanding of a reagent's properties informs not only its effective use in an experiment but also its safe and responsible exit from the laboratory.
References
- Chemical Safety Data Sheet MSDS / SDS - SODIUM P-TOLUENESULFONATE - ChemicalBook. (2026, January 3). ChemicalBook.
- Advanced oxidation processes for sulfonamide antibiotic sulfamethizole degradation: Process applicability study at ppm level and scale-down to ppb level. (n.d.).
- Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulf
- Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (2009, December 22).
- Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. (n.d.).
- Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastew
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
- Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. (n.d.). Royal Society of Chemistry.
- p-Toluenesulfonamide SDS, 70-55-3 Safety D
- Sulfonamide antibiotic reduction in aquatic environment by application of fenton oxid
- Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. (n.d.). Preprints.org.
- Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability. (2022, December 21).
- (PDF) Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (2022, November 16).
- p-Toluenesulfonamide. (n.d.). Santa Cruz Biotechnology.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024, January 18).
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.
- Adsorption of Sulfonamides in Aqueous Solution on Reusable Coconut-Shell Biochar Modified by Alkaline Activation and Magnetiz
- Removal of sulfonamides from water by wetland plants. (2024, January 19). ScienceDirect.
- Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. (n.d.).
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.).
- P-TOLUENESULFONAMIDE CAS N°: 70-55-3. (n.d.). OECD.
- P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry. (2024, September 2). ChemicalBook.
- SAFETY DATA SHEET - p-Toluenesulfonamide. (2010, June 4). Fisher Scientific.
Sources
- 1. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 2. Frontiers | Adsorption of Sulfonamides in Aqueous Solution on Reusable Coconut-Shell Biochar Modified by Alkaline Activation and Magnetization [frontiersin.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. scribd.com [scribd.com]
- 5. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 6. Biodegradation of p-toluenesulphonamide by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Sodium P-toluenesulfonamide
Senior Scientist’s Critical Distinction
Do not skip this section. Before proceeding, you must verify the CAS number of your reagent.[1] There is a frequent nomenclature confusion in the field between two related but distinct compounds:
-
Target Compound: Sodium p-Toluenesulfonamide (CAS: 657-84-1 or 883-40-9).[1] This is the sodium salt of p-toluenesulfonamide.[1][2] It is generally an irritant and stable intermediate.[1]
-
High-Hazard Analog: Chloramine-T (Sodium N-chloro-p-toluenesulfonamide, CAS: 127-65-1).[1] This is a strong oxidizer and respiratory sensitizer .[1]
This guide is engineered for Sodium p-Toluenesulfonamide (Non-chlorinated). However, due to the risk of mislabeling or degradation, the protocols below adopt a "Universal Precaution" approach suitable for pharmaceutical intermediates, providing a safety buffer that covers mild irritation up to moderate sensitization risks.
Risk Assessment & Hazard Profile
Logic: Effective PPE selection relies on understanding the mechanism of injury, not just regulatory compliance.[1]
| Hazard Domain | Mechanism of Action | Operational Risk |
| Physical State | Fine crystalline powder (hygroscopic).[1] | Inhalation: High.[1] Static charge often causes particle drift during weighing.[1] |
| Dermal | Organic salt solubility.[1] | Irritation: Dissolves in sweat/sebum, creating hypertonic local irritation or pH shifts.[1] |
| Ocular | High water solubility.[1][3] | Acute Irritation: Rapid dissolution in tear ducts causes immediate stinging and potential corneal abrasion from crystals.[1] |
| Systemic | Sulfonamide moiety.[1][2][3][4][5] | Sensitization: Low risk compared to antibiotics, but potential cross-reactivity exists for sulfonamide-sensitive individuals.[1] |
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard latex gloves are insufficient for pharmaceutical powder handling due to protein allergy risks and poor resistance to organic salts.[1] Nitrile is the required standard.[1]
A. Respiratory Protection (The Primary Barrier)[1]
-
Requirement: NIOSH-approved N95 (minimum) or P100 respirator.[1]
-
Scientific Rationale: Sodium p-toluenesulfonamide dust particles can range from 1–100 microns.[1] N95 filters capture 95% of particles >0.3 microns.[1]
-
Upgrade Trigger: If handling >1 kg in an open system, upgrade to a Powered Air-Purifying Respirator (PAPR) or process inside a fume hood.[1]
B. Dermal Protection (Glove Permeation Data)
Based on chemical structure compatibility (Organic Salt/Amide):
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Recommendation |
| Nitrile | 4–6 mil | > 480 mins | Primary Choice. Excellent resistance to solid organic salts.[1] |
| Neoprene | 5–8 mil | > 480 mins | Alternative. Good dexterity, high durability.[1] |
| Latex | -- | < 60 mins | AVOID. Poor chemical resistance; risk of protein sensitization.[1] |
C. Ocular & Body Protection[1][4][6]
-
Eyes: Chemical safety goggles (indirect venting) are superior to safety glasses because they seal against airborne dust that can bypass side shields.[1]
-
Body: Lab coat (cotton/polyester blend) with extended cuffs.[1] For scale-up (>500g), use Tyvek® sleeves to bridge the glove-coat gap.[1]
Operational Workflow: The "Safe-Loop" Protocol
This workflow minimizes static discharge and aerosolization, the two primary vectors for exposure.
Figure 1: The "Safe-Loop" protocol emphasizes that decontamination occurs BEFORE PPE removal to prevent secondary exposure.
Step-by-Step Handling Protocol
-
Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.[1]
-
Static Mitigation: Use an anti-static gun or bar if the powder is "flying."[1] Sodium p-toluenesulfonamide is dry and prone to static buildup.[1]
-
Transfer: Use a chemically resistant spatula (PTFE or Stainless Steel).[1] Avoid plastic spatulas which generate static.[1]
-
Solubilization: If possible, dissolve the solid in the solvent (e.g., water or alcohol) inside the hood before transporting it to the benchtop. This eliminates the dust hazard immediately.[1]
Disposal & Emergency Procedures
Disposal Logic: As an organic salt, it contributes to Chemical Oxygen Demand (COD) but is not a heavy metal or halogenated solvent hazard (unless it is the chlorinated variant).
-
Solid Waste: Collect in a dedicated container labeled "Non-Hazardous Organic Solid" (or "Hazardous" depending on local interpretation of GHS for irritants).[1] Do not mix with strong oxidizers (like nitric acid) to prevent unexpected side reactions.[1]
-
Aqueous Waste: Solutions should be neutralized (if pH is high) and disposed of via organic aqueous waste streams.[1]
-
Spill Cleanup:
References
-
Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: p-Toluenesulfonamide. Retrieved from
-
TCI Chemicals. (2025).[1] Safety Data Sheet: Sodium p-Toluenesulfonate. Retrieved from
-
National Toxicology Program (NTP). (2016).[1] Toxicity Studies of p-Toluenesulfonamide. Retrieved from
-
Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
